Delta-Valerolactone
Description
Overview of δ-Valerolactone as a Bio-based Chemical Intermediate
Delta-Valerolactone (B126995) (δ-VL) is a cyclic ester, or lactone, that presents as a colorless liquid with a mild odor. bonafideresearch.com It is increasingly recognized as a vital bio-based chemical intermediate, frequently derived from renewable resources. bonafideresearch.comsmolecule.comresearchgate.net A primary pathway for its synthesis involves the catalytic hydrogenation of levulinic acid, a platform chemical that can be produced from biomass. google.comnih.gov This sustainable origin positions δ-VL as a green alternative to many chemicals derived from petroleum. bonafideresearch.com
The compound's value stems from a unique combination of properties, including good thermal stability, high solvency for a range of substances, low toxicity, and biodegradability. chemicalbook.com These characteristics make it a versatile building block in various chemical processes. chemicalbook.com A significant application of δ-VL is its role as a monomer in the ring-opening polymerization to produce poly(this compound) (Pδ-VL), a biodegradable polyester (B1180765). bonafideresearch.com Beyond polymer synthesis, δ-VL serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and coatings, with the global shift towards green chemistry and circular economies driving its market growth. bonafideresearch.combasf.com
Table 1: Physicochemical Properties of this compound (δ-VL)
| Property | Value |
| Chemical Formula | C₅H₈O₂ |
| Appearance | Colorless to pale yellow liquid |
| Molar Mass | 100.12 g/mol |
| Melting Point | -13 °C |
| Boiling Point | 218–230 °C |
| Density | 1.105 g/cm³ |
| Key Features | Biodegradable, non-toxic, good solvency bonafideresearch.comchemicalbook.com |
Significance of Poly(this compound) (Pδ-VL) in Advanced Materials Science
Poly(this compound) (Pδ-VL) is a semicrystalline, aliphatic polyester that has garnered considerable interest in the field of advanced materials, particularly for biomedical applications. chemicalbook.commdpi.com Its significance is rooted in its desirable combination of biocompatibility and biodegradability, which makes it suitable for use in the human body. ontosight.ainih.gov
The properties of Pδ-VL are central to its utility in materials science. Its hydrophobic nature is advantageous for certain drug delivery applications, while its good miscibility allows for the creation of polymer blends and composites with finely tuned properties. chemicalbook.comchemicalbook.commdpi.com The polymer's high crystallinity and relatively low melting point facilitate processing through common industrial techniques such as injection molding and extrusion. chemicalbook.com Crucially, Pδ-VL exhibits low cytotoxicity, a prerequisite for materials used in medical devices and tissue engineering scaffolds. chemicalbook.com
These attributes enable the use of Pδ-VL in several advanced applications:
Drug Delivery Systems: The biodegradable nature of Pδ-VL allows for the fabrication of carriers that can release therapeutic agents in a controlled manner over time. chemicalbook.comontosight.ainih.gov
Tissue Engineering: Pδ-VL can be formed into porous scaffolds that provide a temporary structure to support cell attachment, proliferation, and the regeneration of damaged tissues. chemicalbook.comontosight.ai
Medical Devices: The polymer's adjustable mechanical properties, which can be tailored by controlling its molecular weight and crystallinity, make it a candidate for fabricating biodegradable sutures and implantable devices. ontosight.ai
Furthermore, Pδ-VL is frequently used as a component in copolymers. By incorporating δ-VL with other monomers like ε-caprolactone or ethylene (B1197577) glycol, researchers can create block copolymers with modified mechanical strength, hydrophilicity, and degradation rates, expanding its range of applications. mdpi.comrsc.org
Table 2: Key Properties and Applications of Poly(this compound) (Pδ-VL)
| Property | Description | Significance in Materials Science |
| Polymer Type | Semicrystalline aliphatic polyester chemicalbook.commdpi.com | Offers a balance of ordered crystalline regions and amorphous domains. |
| Biocompatibility | Non-toxic and well-tolerated by biological systems chemicalbook.comontosight.ai | Essential for biomedical applications like implants and drug carriers. ontosight.ai |
| Biodegradability | Susceptible to hydrolytic degradation into non-toxic products ontosight.ai | Allows for the creation of absorbable medical devices and temporary scaffolds. |
| Mechanical Properties | Can be tailored from flexible films to rigid scaffolds ontosight.ai | Enables customization for specific end-uses in tissue engineering and medical devices. ontosight.ai |
| Miscibility | Blends well with other polymers chemicalbook.com | Facilitates the development of composite materials with enhanced or combined properties. |
| Thermal Properties | Low glass transition temperature (-67 to -52 °C) and melting point (52-59 °C). mdpi.com | Suitable for various thermal processing methods. |
Historical Context and Evolution of Research on δ-VL and Pδ-VL
The study of δ-VL and its polymer, Pδ-VL, is situated within the broader historical development of biodegradable aliphatic polyesters, a field that has grown in prominence with the demand for advanced biomedical materials and sustainable plastics. Historically, Pδ-VL has attracted less research interest compared to its structural analogues, such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). mdpi.com
Early research into Pδ-VL focused on its synthesis via the ring-opening polymerization (ROP) of the δ-VL monomer, primarily using metal-based catalytic systems. mdpi.comrsc.org While effective in producing the polymer, these catalysts often left metallic residues in the final product, which raised toxicity concerns and limited the potential of Pδ-VL in sensitive applications like medicine, food packaging, and microelectronics. rsc.org
A significant evolution in the field has been the concerted effort to develop cleaner and more controlled polymerization methods. This has led to two major research thrusts:
Organocatalysis: The use of metal-free small organic molecules, such as amidines and guanidines, as catalysts for ROP has been a key advancement. rsc.org This approach yields polymers free from metal contamination, making them more suitable for biomedical uses.
Enzymatic Catalysis: Over the past two decades, enzymatic ring-opening polymerization has emerged as a green and powerful alternative. mdpi.comnih.gov Using enzymes like lipases, researchers can synthesize Pδ-VL under mild reaction conditions. However, a notable challenge has been the lower reactivity of δ-VL compared to other lactones like ε-caprolactone, which can result in slower reactions or lower molecular weight polymers. nih.gov
Contemporary research continues to build on these foundations, with a focus on creating sophisticated polymer architectures. Scientists are designing block and star-shaped copolymers incorporating Pδ-VL to achieve highly specific material properties for advanced applications. chemicalbook.comrsc.org Concurrently, there is a strong and growing emphasis on integrating δ-VL into a circular bio-economy by optimizing its synthesis from renewable feedstocks like levulinic acid. bonafideresearch.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26354-94-9 | |
| Record name | Poly-δ-valerolactone | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6044438 | |
| Record name | Tetrahydro-2H-pyran-2-one | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid | |
| Record name | 2H-Pyran-2-one, tetrahydro- | |
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CAS No. |
542-28-9, 26354-94-9 | |
| Record name | δ-Valerolactone | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | delta-Valerolactone | |
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| Record name | Poly-delta-valerolactone | |
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| Record name | NSC65442 | |
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| Record name | 5-Valerolactone | |
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| Record name | 2H-Pyran-2-one, tetrahydro- | |
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| Record name | δ-valerolactone | |
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| Record name | DELTA-VALEROLACTONE | |
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Synthetic Methodologies for Delta Valerolactone and Its Derivatives
Dehydrogenation Pathways
Dehydrogenation represents a principal strategy for the synthesis of δ-valerolactone. This process involves the removal of hydrogen from a substrate, typically in the presence of a catalyst, to form the target lactone.
Catalytic Dehydrogenation of 1,5-Pentanediol (B104693)
The conversion of 1,5-pentanediol to δ-valerolactone through catalytic dehydrogenation is a well-established method. This vapor-phase reaction is endothermic, necessitating the input of heat to achieve high conversion rates. google.com The selection of an appropriate catalyst is crucial for optimizing the yield and selectivity of the reaction.
Copper-zinc oxide catalysts have demonstrated efficacy in the vapor-phase dehydrogenation of 1,5-pentanediol to δ-valerolactone. core.ac.uk In one study, a catalyst composed of 20% copper and 80% zinc oxide was utilized. core.ac.uk The reaction was conducted at 230°C in a hydrogen stream, achieving an 86% yield of δ-valerolactone. core.ac.uk The process involves activating the catalyst at 220°C in a hydrogen stream before introducing the 1,5-pentanediol. core.ac.uk
| Parameter | Value |
| Catalyst Composition | 20% Copper, 80% Zinc Oxide |
| Reaction Temperature | 230°C |
| Yield of δ-Valerolactone | 86% |
| Reactant | 1,5-Pentanediol |
| Carrier Gas | Hydrogen |
| Data from a study on the dehydrogenation of 1,5-pentanediol using a copper-zinc oxide catalyst. core.ac.uk |
Supported nano-gold catalysts have also been employed for the production of δ-valerolactone from 1,5-pentanediol. google.com This method involves an oxidizing reaction with high-pressure air in a tributyl phosphate (B84403) solvent. google.com Another approach utilizes a dehydrogenation reactor under normal pressure to 0.1 MPa and temperatures between 230°C and 270°C, achieving a δ-valerolactone yield exceeding 98%. google.com A critical aspect of this process is the initial dehydration of the 1,5-pentanediol raw material to a water content below 0.5wt% to ensure a high-quality product. google.com
| Parameter | Value |
| Catalyst | Nano Gold Catalyst |
| Reactant | 1,5-Pentanediol |
| Pressure | Normal to 0.1 MPa |
| Temperature | 230-270°C |
| Yield of δ-Valerolactone | >98% |
| Data for the production of δ-valerolactone using a nano gold catalyst. google.com |
Dehydrogenation of 2-Hydroxytetrahydropyran (B1345630) (HTHP)
A novel and sustainable route to δ-valerolactone involves the dehydrogenation of biomass-derived 2-hydroxytetrahydropyran (HTHP). osti.govosti.gov This pathway is significant as it utilizes a bio-based feedstock, offering a more environmentally friendly alternative to petroleum-based sources. osti.govosti.gov
Copper supported on silica (B1680970) (Cu/SiO₂) has been identified as an effective catalyst for the dehydrogenation of HTHP to δ-valerolactone. osti.govosti.gov Research has demonstrated that this catalytic system can achieve high selectivity to δ-valerolactone. In a packed bed reactor operating at 150°C, a selectivity of 84% to δ-valerolactone was maintained for over 72 hours on stream. osti.govosti.gov The reaction is performed without the use of toxic reagents, further enhancing its green credentials. osti.govosti.gov
| Parameter | Value |
| Catalyst | Cu/SiO₂ |
| Reactant | 2-Hydroxytetrahydropyran (HTHP) |
| Reactor Type | Packed Bed Reactor |
| Temperature | 150°C |
| Selectivity to δ-Valerolactone | 84% |
| Time on Stream | >72 hours |
| Data from a study on the catalytic production of δ-valerolactone from 2-hydroxytetrahydropyran. osti.govosti.gov |
The synthesis of δ-valerolactone from HTHP is accompanied by several competing reactions. HTHP exists in thermal equilibrium with 3,4-dihydropyran (DHP) through dehydration, and with 2,2'-oxybis(tetrahydropyran) and 5-(tetrahydropyran-2-yloxy)pentanal via acetalization. osti.govosti.gov To understand and optimize the reaction pathway towards δ-valerolactone, thermochemical and kinetic modeling are employed.
Density functional theory (DFT) calculations have been used to determine the thermochemistry (ΔHrxn and ΔGrxn) of these competing reactions. osti.govosti.gov By developing a kinetic model that encompasses all eight potential reactions, researchers can predict and control the reaction conditions to favor the formation of δ-valerolactone. osti.govosti.gov This integrated experimental and modeling approach is crucial for achieving high selectivity and yield in a complex reaction network. osti.govosti.gov
Oxidation Reactions
Oxidation reactions represent a primary pathway for the synthesis of δ-valerolactone. These methods often involve the transformation of cyclic ketones or the oxidation of linear C5 precursors.
Baeyer-Villiger Oxidation of Cyclic Ketones
The Baeyer-Villiger (BV) oxidation is a classic and widely utilized method for converting cyclic ketones into their corresponding lactones. In the case of δ-valerolactone synthesis, cyclopentanone (B42830) is the starting material. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone.
Various oxidizing agents and catalytic systems have been developed to facilitate this transformation, often utilizing hydrogen peroxide (H₂O₂) as a green oxidant. For instance, the reaction can be catalyzed by Brønsted acids or Lewis acids to activate either the hydrogen peroxide or the ketone's carbonyl group. rub.de One study reported the use of an ionic liquid, [ProH]CF₃SO₃, as a catalyst, achieving a 96.57% conversion of cyclopentanone with a 73.01% selectivity for δ-valerolactone under optimized conditions (n(cyclopentanone):n(catalyst):n(H₂O₂) = 1:0.06:4, 60 °C, 6 h). rub.de However, increased acidity can sometimes lead to the hydrolysis of the resulting lactone. rub.de
Other catalytic systems involve metal salts. The use of Li[B(C₆F₅)₄] as a catalyst with 30% aqueous H₂O₂ in dichloroethane resulted in a 94% yield of δ-valerolactone. scilit.com In another approach, trifluoroperoxyacetic acid, generated in situ from trifluoroacetic acid and sodium percarbonate, has been used as the oxidizing agent, yielding around 50% of the isolated product. The use of urea (B33335) hydrogen peroxide (UHP) as an oxidant with an Fe₂O₃ catalyst has also been explored, though it resulted in a lower yield of 19.48%, potentially due to side reactions with urea. osti.gov
Table 1: Selected Catalytic Systems for Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone
Catalyst Oxidant Solvent Temperature (°C) Time (h) Yield/Selectivity Reference [ProH]CF₃SO₃ H₂O₂ - 60 6 73.01% Selectivity osti.gov Li[B(C₆F₅)₄] 30% aq. H₂O₂ Dichloroethane 70 2 94% Yield [3, 11] Trifluoroacetic acid / Sodium Percarbonate *In situ* Trifluoroperoxyacetic acid - - - ~50% Yield scilit.com Fe₂O₃ Urea Hydrogen Peroxide (UHP) Dimethyl Carbonate (DMC) 40 24 19.48% Yield chemicalbook.com
Air Oxidation of 5-Hydroxyvaleraldehyde with Cobalt Acetate (B1210297)
The synthesis of δ-valerolactone can also be achieved through the oxidation of 5-hydroxypentanal (B1214607) (also known as 5-hydroxyvaleraldehyde). This aldehyde exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. researchgate.netThe oxidation of this precursor directly yields the target lactone.
While specific literature detailing the air oxidation of 5-hydroxyvaleraldehyde using cobalt acetate as a catalyst is limited based on the conducted research, broader studies cover the oxidation of related precursors. For example, the oxidation of 1,5-pentanediol can produce 5-hydroxypentanal, which is then further oxidized to δ-valerolactone. rsc.orgchemicalbook.comOne environmentally friendly strategy employs a Pt/Nb₂O₅ catalyst in an aqueous suspension to carry out this two-step oxidation under ambient conditions, simultaneously producing both 5-hydroxypentanal and δ-valerolactone. rsc.orgchemicalbook.comIn this system, the platinum species are responsible for the initial dehydrogenation of the diol to the hydroxyaldehyde, while the Lewis acidic sites on the niobium pentoxide support promote the subsequent conversion to the lactone. rsc.orgchemicalbook.comChemoenzymatic methods have also been explored, where an alcohol dehydrogenase can oxidize 1,5-pentanediol to 5-hydroxypentanal, which is then further oxidized to δ-valerolactone. researchgate.netcsic.es
Green Chemistry Approaches to δ-VL Synthesis
In line with the principles of sustainable chemistry, significant research has been directed towards developing greener synthetic routes for δ-valerolactone, focusing on renewable feedstocks and sustainable catalysts.
Biomass-Derived Feedstocks and Valorization
δ-Valerolactone is among several lactones that can be sourced from the valorization of biomass. rsc.orgA key pathway involves the use of furfural, a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. rsc.orgWhile the direct conversion pathway is complex, it represents a significant step towards producing DVL from non-edible, renewable resources.
Another critical biomass-derived platform chemical is levulinic acid, which is obtained from the hydrolysis of C6 sugars in cellulose. acs.orgacs.orgLevulinic acid is commonly hydrogenated to produce γ-valerolactone (GVL). acs.orgacs.orggoogle.comresearchgate.netAlthough GVL is an isomer of DVL, the development of catalytic processes starting from these bio-based molecules is central to the growth of the biorefining industry. rsc.orgThe conversion of 1,5-pentanediol, which can be derived from biomass, into δ-valerolactone is another promising green route.
Sustainable Catalytic Systems
The development of sustainable catalytic systems is crucial for the economic and environmental viability of biomass conversion. For the synthesis of δ-valerolactone and its precursor, 1,5-pentanediol, various heterogeneous catalysts have been investigated.
One notable approach is the synchronized production of γ-valerolactone (GVL) and δ-valerolactone (DVL) by coupling the dehydrogenation of 1,5-pentanediol with the hydrogenation of ethyl levulinate over copper-based catalysts. This process achieves high yields (>98%) for both lactones without the need for an external hydrogen supply or a solvent, thus improving energy efficiency and hydrogen utilization.
For the conversion of levulinic acid to its derivatives, catalysts such as Ni-Cu supported on zeolites derived from coal fly ash have shown high activity. researchgate.netThese bimetallic catalysts can achieve total conversion of levulinic acid with high yields of GVL at 200°C. researchgate.netFurthermore, 3D-printed catalysts, such as 5Ni2.5Cu/Sodalite, have demonstrated more stable catalytic activity compared to powder catalysts due to the preservation of the zeolite structure and better metal dispersion. An environmentally friendly strategy for oxidizing 1,5-pentanediol to δ-valerolactone uses a Pt/Nb₂O₅ catalyst under ambient conditions in water. rsc.orgchemicalbook.com
Synthesis of δ-Valerolactone Derivatives
The functionalization of the δ-valerolactone ring allows for the creation of derivatives with tailored properties for various applications. A key derivative is α-methylene-δ-valerolactone (MVL), a monomer used for producing functional polymers. MVL can be synthesized via a continuous, gas-phase aldol (B89426) condensation of δ-valerolactone with formaldehyde (B43269).
This reaction has been studied using alkaline earth oxides supported on silica as catalysts. At 613 K, CaO/SiO₂ and BaO/SiO₂ catalysts showed high selectivity towards MVL (90% and 83%, respectively) at approximately 60% DVL conversion. The selectivity can be further improved by decreasing the catalyst contact time.
Another class of derivatives includes 3,6-disubstituted δ-valerolactones. For example, 3,6-dicyclopentyl-δ-valerolactone can be obtained through the Baeyer-Villiger oxidation of 2,5-dicyclopentylcyclopentanone (B15349942) using peroxides like m-chloroperbenzoic acid. researchgate.net
Table 2: Synthesis of Selected δ-Valerolactone DerivativesThe synthesis of α-Methylene-δ-Valerolactone (MVL), a promising monomer for chemically recyclable plastics, from δ-Valerolactone (δ-VL) and formaldehyde represents a significant advancement in sustainable chemistry. mit.edu This section delves into the specifics of this continuous, gas-phase aldol condensation reaction, focusing on the catalysts employed, process optimization, and challenges related to catalyst deactivation.
1 α-Methylene-δ-Valerolactone (MVL) Synthesis from δ-VL and Formaldehyde
The continuous, gas-phase synthesis of MVL from δ-valerolactone (DVL) and formaldehyde (FA) is a notable development in the production of this valuable monomer. rsc.orgdntb.gov.ua The reaction is an aldol condensation process, and research has identified silica-supported alkaline earth oxides as effective catalysts. rsc.orgrsc.org
1 Alkaline Earth Oxide Catalysts (MgO, CaO, BaO on SiO2)
Studies have shown that alkaline earth oxides, specifically Magnesium Oxide (MgO), Calcium Oxide (CaO), and Barium Oxide (BaO), supported on silica (SiO2), are active catalysts for the production of MVL. rsc.orgresearchgate.net These catalysts, with a metal weight loading of approximately 5 wt%, facilitate the reaction under specific conditions. rsc.orgrsc.org
The reaction is typically carried out at 613 K with partial pressures of 0.4 kPa for DVL and 1.2 kPa for FA, at a total pressure of 101 kPa. rsc.orgrsc.org Among the tested catalysts, CaO and BaO have demonstrated high selectivity towards MVL. rsc.orgmit.edu Specifically, CaO/SiO2 and BaO/SiO2 showed 90% and 83% selectivity to MVL, respectively, at a DVL conversion rate of approximately 60%. rsc.orgrsc.orgmit.eduresearchgate.net Even at DVL conversion rates between 50-75%, the selectivity to MVL over CaO/SiO2 remained above 75%. mit.edu
The basicity of the catalysts plays a crucial role in their performance. Carbon dioxide temperature-programmed desorption (CO2 TPD) studies revealed that all three catalysts possess weaker basic sites. rsc.org CaO and BaO also exhibit stronger basic sites, which are believed to contribute to their higher selectivity. rsc.org
Table 1: Performance of Alkaline Earth Oxide Catalysts in MVL Synthesis
| Catalyst | Metal Weight Loading (%) | DVL Conversion (%) | MVL Selectivity (%) | Reaction Conditions |
|---|---|---|---|---|
| MgO/SiO2 | 3.6 | ~60 | Lower than CaO and BaO | 613 K, 0.4 kPa DVL, 1.2 kPa FA, 101 kPa total pressure |
| CaO/SiO2 | 5.2 | ~60 | 90 | 613 K, 0.4 kPa DVL, 1.2 kPa FA, 101 kPa total pressure |
| BaO/SiO2 | 3.9 | ~60 | 83 | 613 K, 0.4 kPa DVL, 1.2 kPa FA, 101 kPa total pressure |
2 Process Optimization for Selectivity and Conversion
Optimizing the reaction conditions is critical for maximizing the yield and selectivity of MVL. Research has shown that several factors influence the process, including contact time, reactant partial pressures, and reaction temperature.
Decreasing the contact time has been found to improve the selectivity to MVL for all three alkaline earth oxide catalysts. rsc.orgrsc.org With the CaO catalyst, near quantitative selectivity can be achieved at DVL conversions below 40%. rsc.orgrsc.org Further studies with CaO have indicated that increasing the partial pressure of formaldehyde for a given DVL partial pressure has a negligible effect on conversion while maintaining high selectivity. rsc.orgrsc.org
However, increasing the reaction temperature generally leads to lower MVL selectivity. rsc.orgrsc.org This is attributed to the promotion of side reactions at higher temperatures. rsc.orgrsc.org Therefore, maintaining an optimal temperature is crucial for maximizing the production of the desired product.
Table 2: Effect of Process Parameters on MVL Synthesis over CaO/SiO2
| Parameter | Effect on DVL Conversion | Effect on MVL Selectivity |
|---|---|---|
| Decreasing Contact Time | Decreases | Increases (near quantitative at <40% conversion) |
| Increasing Formaldehyde Partial Pressure | Negligible Change | Maintained High |
| Increasing Reaction Temperature | Generally Increases | Generally Decreases |
3 Catalyst Deactivation and Regeneration Studies
A significant challenge in the continuous synthesis of MVL is the deactivation of the catalyst over time. rsc.orgresearchgate.net This deactivation, along with carbon loss, is attributed to the formation of non-volatile compounds through both series and parallel reactions that consume both the MVL product and the DVL starting material, ultimately poisoning the catalyst surface. rsc.orgrsc.org These side reactions become more pronounced at higher temperatures and longer contact times. rsc.orgrsc.org The formation of oligomeric and polymeric species on the catalyst surface is a significant contributor to this deactivation. vulcanchem.com
The loss of selectivity at higher conversions is thought to be due to series reactions where DVL reacts with the MVL product to form DVL-MVL dimers, which can poison the catalyst. researchgate.net
Despite the challenge of deactivation, studies have shown that the catalysts can be fully regenerated. rsc.orgresearchgate.net A successful method for regeneration involves calcining the catalyst at 773 K for 4 hours under flowing air. rsc.orgrsc.org This process effectively removes the deactivating species from the catalyst surface, restoring its activity for subsequent reaction cycles. rsc.org
Polymerization of Delta Valerolactone
Ring-Opening Polymerization (ROP) Mechanisms
The ring-opening polymerization of δ-valerolactone can proceed through several distinct mechanisms, including anionic, cationic, coordination-insertion, and monomer-activated pathways. These mechanisms differ in the nature of the active species that propagates the polymerization.
Anionic ring-opening polymerization (ROP) of δ-valerolactone is a method that can be used for the synthesis of poly(δ-valerolactone). This process is sensitive to impurities and requires stringent reaction conditions to achieve controlled polymerization.
Cationic ring-opening polymerization (ROP) of δ-valerolactone proceeds via an activated monomer mechanism. In this process, the monomer is activated by a cationic species, making it susceptible to nucleophilic attack by an initiator, typically an alcohol. This mechanism allows for the synthesis of well-defined polymers.
Trifluoromethanesulfonimide (HNTf2) has been demonstrated as an effective organocatalyst for the controlled/living cationic ROP of δ-valerolactone. acs.org The polymerization, when initiated with an alcohol such as 3-phenyl-1-propanol (B195566) (3-Ph-PrOH), proceeds in a living fashion, allowing for precise control over the molecular weight and a narrow polydispersity index of the resulting poly(δ-valerolactone). acs.orgresearchgate.net The living nature of this polymerization is confirmed through kinetic and chain extension experiments. acs.orgresearchgate.net Furthermore, the use of functional initiators like 6-azido-1-hexanol, 2,3,4,5,6-pentafluorobenzyl alcohol, and N-(2-hydroxyethyl)maleimide enables the synthesis of end-functionalized poly(δ-valerolactone) with a high degree of molecular control. acs.org
A study conducted in dichloromethane (B109758) (CH2Cl2) at 27 °C with a monomer-to-initiator-to-catalyst ratio of 100:1:0.1 yielded a poly(δ-valerolactone) with a molecular weight that closely matched the theoretical value. acs.orgresearchgate.net
Table 1: HNTf2-Catalyzed ROP of δ-Valerolactone acs.orgresearchgate.net
| Initiator | [δ-VL]₀/[Initiator]₀/[HNTf₂]₀ | Mn (theoretical, g/mol ) | Mn (¹H NMR, g/mol ) |
| 3-Phenyl-1-propanol | 100:1:0.1 | 9400 | 9600 |
Data sourced from studies on the polymerization of δ-valerolactone using Trifluoromethanesulfonimide as a catalyst.
The ring-opening polymerization of δ-valerolactone can be initiated by di-functional initiators like ethylene (B1197577) glycol in the presence of a catalyst such as boric acid. mdpi.com This approach allows for the synthesis of telechelic poly(δ-valerolactone), where the polymer chains have reactive hydroxyl end groups originating from the ethylene glycol initiator. mdpi.com The structure of the resulting polymer can be confirmed using techniques like ¹H NMR, which can identify the signals corresponding to the repeating units of δ-valerolactone as well as the ethylene glycol units at the chain ends or incorporated as bridges between polymer chains. mdpi.comresearchgate.net
In one study, the polymerization of δ-valerolactone was carried out using ethylene glycol as the initiator and boric acid as the catalyst at 130 °C. mdpi.com
Table 2: Boric Acid-Catalyzed ROP of δ-Valerolactone with Ethylene Glycol Initiator mdpi.com
| Monomer | Initiator | Catalyst | Temperature (°C) |
| δ-Valerolactone | Ethylene Glycol | Boric Acid | 130 |
Data from research on the boric acid biocatalyzed ring-opening polymerization of δ-valerolactone.
Coordination-insertion ring-opening polymerization is a widely utilized method for the polymerization of cyclic esters, including δ-valerolactone. This mechanism typically involves a metal-based catalyst, often a metal alkoxide. The process begins with the coordination of the monomer to the metal center of the catalyst. This is followed by the insertion of the monomer into the metal-alkoxide bond, which opens the ring and extends the polymer chain. This mechanism is fundamental to many catalytic systems used for producing polyesters with good control over their molecular characteristics.
In the monomer-activated ring-opening polymerization mechanism, the monomer is first activated by the catalyst, which increases its electrophilicity. This activation is often achieved through the formation of a hydrogen bond between the monomer's carbonyl group and an acidic catalyst. The activated monomer is then susceptible to nucleophilic attack from an initiator, typically an alcohol, leading to the ring-opening and the start of the polymer chain. This mechanism is characteristic of certain organocatalytic polymerizations of lactones.
Zwitterionic Ring-Opening Polymerization (ZROP)
Zwitterionic ring-opening polymerization is a method for synthesizing cyclic polymers that involves the use of neutral organic nucleophiles to initiate the polymerization of strained heterocyclic monomers. acs.org
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are effective organocatalysts for the zwitterionic ring-opening polymerization (ZROP) of δ-valerolactone. nih.gov Specific NHCs, such as 1,3-diisopropyl-4,5-dimethyl-imidazol-2-ylidene and 1,3,4,5-tetramethyl-imidazol-2-ylidene, have been utilized to catalyze this reaction at room temperature, yielding cyclic poly(valerolactone)s. nih.govmdpi.com Kinetic studies have demonstrated that the rate of polymerization is first-order with respect to both the δ-valerolactone monomer concentration and the NHC catalyst concentration. nih.govmdpi.com In the absence of an alcohol initiator, this polymerization method typically produces cyclic polymers where the molecular weights are higher than what would be predicted based on the initial monomer-to-catalyst ratio ([VL]₀/[NHC]₀). nih.govmdpi.comsemanticscholar.org
The characteristics of the resulting poly(valerolactone) can be influenced by reaction conditions. For example, in tetrahydrofuran (B95107) (THF), the polymerization can result in broad and bimodal molecular weight distributions. semanticscholar.org
Table 1: Kinetic Data for NHC-Catalyzed Polymerization of δ-Valerolactone
| Catalyst | Order in [VL] | Order in [NHC] | Resulting Polymer Topology |
|---|---|---|---|
| 1,3-diisopropyl-4,5-dimethyl-imidazol-2-ylidene | First | First | Cyclic |
| 1,3,4,5-tetramethyl-imidazol-2-ylidene | First | First | Cyclic |
Mechanistic Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of NHC-catalyzed ZROP of δ-valerolactone. mdpi.comresearchgate.net These computational studies have established that the initial step involves the nucleophilic attack of the NHC on the carbonyl carbon of the δ-valerolactone monomer. nih.govmdpi.comresearchgate.net This attack leads to the formation of a zwitterionic tetrahedral intermediate. nih.govmdpi.comresearchgate.net
The subsequent ring-opening of this tetrahedral intermediate is the critical, rate-determining step for generating the reactive zwitterions that propagate the polymerization. nih.govmdpi.com DFT calculations reveal that this ring-opening step has the highest activation barrier in the entire mechanistic pathway. mdpi.comresearchgate.netnih.gov The significant energy barrier is attributed to the electronic strain of developing a partial positive charge adjacent to the existing delocalized positive charge on the NHC moiety within the intermediate. mdpi.comnih.gov This high activation energy for the initiation step is consistent with experimental observations of inefficient initiation. nih.govmdpi.com
Role of Alcohol Co-initiators in NHC-catalyzed ROP
When an alcohol is introduced as a co-initiator, the mechanism of NHC-catalyzed ring-opening polymerization of δ-valerolactone changes significantly. rsc.org Instead of the NHC acting as a direct nucleophile to attack the monomer (the zwitterionic pathway), it functions as a Brønsted base. rsc.orgresearchgate.net The NHC activates the alcohol, which then serves as the initiator. rsc.org This activation can occur through hydrogen bonding between the NHC and the alcohol, which increases the alcohol's nucleophilicity without full deprotonation. researchgate.netrsc.org
This alternative pathway, where the NHC activates the alcohol co-initiator, presents a lower energy barrier for polymerization compared to the alcohol-free zwitterionic route. rsc.org Consequently, the presence of an alcohol co-initiator leads to a much faster polymerization rate. rsc.orgrsc.org DFT studies confirm that the mechanism involving alcohol activation is the preferred and lower-energy pathway. rsc.org In this scenario, the rate-determining step shifts from the ring-opening of the zwitterionic intermediate to the initial nucleophilic attack of the NHC-activated alcohol on the lactone monomer. rsc.orgrsc.org
Table 2: Mechanistic Comparison of NHC-Catalyzed ROP of δ-Valerolactone
| Condition | Role of NHC | Rate-Determining Step | Relative Polymerization Rate |
|---|---|---|---|
| Without Alcohol Co-initiator (ZROP) | Nucleophile | Ring-opening of zwitterionic intermediate | Slower |
| With Alcohol Co-initiator | Brønsted Base (activates alcohol) | Nucleophilic attack of alcohol on lactone | Faster |
Boric Acid Biocatalyzed ROP
Boric acid has been investigated as a biocatalyst for the ring-opening polymerization of lactones, offering a metal-free alternative to conventional catalysts. nih.govresearchgate.net
Role of Boric Acid as a Nontoxic, Metal-Free Catalyst
Boric acid (B(OH)₃) serves as an effective, nontoxic, and metal-free organocatalyst for the ring-opening polymerization of δ-valerolactone. nih.govresearchgate.net Its use circumvents the issue of residual metal contamination in the final polymer product, which is a significant advantage for materials intended for biomedical applications. nih.gov Boric acid is considered environmentally benign, is commercially available, and has gained interest as a substitute for traditional acid catalysts in various organic transformations. nih.gov In the context of lactone polymerization, it is proposed that boric acid functions through an activated monomer mechanism, facilitating the ring-opening process. researchgate.net
Ethylene Glycol as Polymerization Initiator
In the boric acid-catalyzed ROP of δ-valerolactone, ethylene glycol is effectively used as a polymerization initiator. nih.govmdpi.com This reaction produces hydroxy-telechelic polyesters, which are linear polymers possessing hydroxyl (-OH) groups at both chain ends. nih.govmdpi.com The successful incorporation of the initiator into the polymer structure has been confirmed by spectroscopic methods. mdpi.com Analysis indicates that ethylene glycol units can be found at the chain ends or can act as a bridge connecting two separate poly(δ-valerolactone) chains. mdpi.com This approach allows for the synthesis of well-defined polymer architectures. nih.gov
Cyclodextrin-Mediated Polymerization
Cyclodextrins (CDs), which are cyclic oligosaccharides, can act as catalysts and initiators in the bulk ROP of cyclic esters like δ-valerolactone. nih.gov Their unique toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to form inclusion complexes with monomer molecules, facilitating polymerization. nih.govdiva-portal.org
The polymerization process mediated by cyclodextrins hinges on host-guest interactions. The δ-VL monomer is encapsulated within the cyclodextrin (B1172386) cavity, leading to its activation. nih.gov This formation of an inclusion complex is a critical step that precedes the ring-opening. diva-portal.org It is hypothesized that this mechanism is analogous to lipase-catalyzed reactions, where the CD molecule acts as a macromolecular catalyst. nih.gov The hydroxyl groups on the rim of the cyclodextrin can then initiate the polymerization, leading to the formation of star-shaped polymers where the polyester (B1180765) chains radiate from the central CD core. nih.gov This encapsulation and activation via non-covalent interactions is a key feature of supramolecular chemistry applied to polymer synthesis. nih.gov
While the general literature supports the catalytic role of cyclodextrins in ROP, specific details on their application for stereoselectivity control in δ-valerolactone polymerization are not extensively documented in the provided search results. However, the inherent chirality of cyclodextrins, being composed of chiral glucose units, makes them potential candidates for stereoselective catalysis. In other systems, modified CDs have been used as chiral selectors. The principle relies on the differential formation of host-guest complexes with different enantiomers of a guest molecule, which could potentially be applied to the enantioselective polymerization of chiral lactones.
Controlled/Living Polymerization Techniques
Controlled/living polymerization of δ-VL allows for the synthesis of poly(δ-valerolactone) (PVL) with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI). researchgate.netresearchgate.net This control is crucial for creating well-defined polymer architectures, including block copolymers. rsc.orgacs.org
A highly effective organocatalytic system for the controlled ROP of δ-VL involves the combination of a benzoheterocyclic urea (B33335) and a strong organic base, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). rsc.orgresearchgate.net In this dual system, the urea acts as a hydrogen-bond donor, activating the monomer, while MTBD serves as a cocatalyst. researchgate.netcjps.org For instance, the combination of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinolin-3-yl)urea (3-QU) and MTBD, with benzyl (B1604629) alcohol as an initiator, has demonstrated high activity. researchgate.netcjps.org This catalytic pairing enables fast and controlled polymerization under both solution and solvent-free conditions. rsc.orgresearchgate.net
The mechanism involves the urea activating the δ-VL monomer through hydrogen bonding, making it more susceptible to nucleophilic attack by the initiator, which is itself activated by the MTBD base. This cooperative catalysis leads to efficient and controlled chain growth.
The "living" or controlled nature of these polymerization techniques is confirmed through kinetic studies and chain extension experiments. rsc.orgresearchgate.net Kinetic investigations of the urea/MTBD-catalyzed ROP of δ-VL show a linear relationship between ln([M]₀/[M]ₜ) and time, indicating that the polymerization follows pseudo-first-order kinetics with respect to the monomer concentration. acs.org This linearity suggests a constant concentration of active chain ends throughout the polymerization. acs.org
Furthermore, the number-average molecular weight (Mₙ) of the resulting PVL increases linearly with monomer conversion, while the polydispersity index (PDI) remains low (typically < 1.2), which are hallmarks of a controlled polymerization. researchgate.netacs.org
Successful chain extension experiments provide definitive proof of the living character of the polymerization. rsc.orgcjps.org For example, a pre-synthesized PVL can be used as a macroinitiator for the polymerization of a second monomer, such as ε-caprolactone (ε-CL), to form a well-defined diblock copolymer (PVL-b-PCL). acs.org The clear shift to a higher molecular weight in the gel permeation chromatography (GPC) trace after the addition of the second monomer confirms the successful chain extension. acs.org
Table 1: Kinetic Data for δ-Valerolactone Polymerization This table is representative and combines data points from multiple sources to illustrate typical results.
| Catalyst System | Initiator | [M]₀/[I]₀ Ratio | Conversion (%) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|
| Quinolinyl-Urea/MTBD | Benzyl Alcohol | 50:1 | 95 | 5,200 | 1.15 | cjps.org |
| Quinolinyl-Urea/MTBD | Benzyl Alcohol | 100:1 | 96 | 10,100 | 1.16 | cjps.org |
| Quinolinyl-Urea/MTBD | Benzyl Alcohol | 200:1 | 94 | 19,500 | 1.18 | cjps.org |
| Pyrenethiol (Photo-cat.) | 3-phenyl-1-propanol | 50:1 | >95 | 4,500 | 1.08 | acs.org |
Copolymerization of δ-Valerolactone
Copolymerization is a versatile strategy to modify the properties of PVL, such as its thermal and mechanical characteristics, by incorporating other monomers into the polymer chain. chemrxiv.orgresearchgate.net δ-VL can be copolymerized with various cyclic esters, including ε-caprolactone (ε-CL) and L-lactide (L-LA), to create random, gradient, or block copolymers. chemrxiv.orgumn.edu
The choice of copolymerization strategy (concurrent vs. sequential monomer addition) dictates the resulting polymer microstructure. chemrxiv.orgumn.edu For instance, sequential addition typically leads to the formation of block copolymers, which can result in materials with distinct properties like semi-crystallinity. chemrxiv.org In the case of copolymerization with ε-CL, the resulting copolymers often exhibit a lower melting point compared to either of the homopolymers. usm.edu The reactivity ratios of the comonomers are a critical factor; for example, in gradient copolymerizations, the reactivity ratio for δ-VL has been found to be significantly higher than that of ε-CL (rVL = 12.92, rε-CL = 0.10), indicating that δ-VL is incorporated into the polymer chain more rapidly. chemrxiv.org
Copolymerization can also be used to introduce specific functionalities. For example, copolymerizing δ-VL with α-allyl-δ-valerolactone results in a polyester with pendant allyl groups, which can be further modified. researchgate.net These functional copolymers often exhibit different thermal properties, with many being liquids at room temperature. researchgate.net
Table 2: Examples of δ-Valerolactone Copolymers
| Comonomer | Catalyst System | Copolymer Type | Key Findings | Reference |
|---|---|---|---|---|
| ε-Caprolactone (ε-CL) | TBD / 3-PPA | Gradient / Block | Block copolymers were semi-crystalline; properties tuned by monomer feed ratios. | chemrxiv.org |
| L-Lactide (L-LA) | TBD / 3-PPA | Gradient / Block | Copolymers remained amorphous; improved elasticity over PLLA. | chemrxiv.org |
| ε-Caprolactone (ε-CL) | Diol-initiated | Random | Copolymerization lowered the melting point compared to homopolymers. | usm.edu |
| α-Allyl-δ-valerolactone | Stannous(II) | Random | Resulted in highly functionalized polymers, often liquid at room temperature. | researchgate.net |
P(δ-Valerolactone-co-6-methyl-ε-caprolactone) Synthesis
The copolymerization of δ-valerolactone with 6-methyl-ε-caprolactone results in the formation of a random copolymer, P(δ-VL-co-6-mCL). This process is typically carried out via ring-opening polymerization, often initiated by an alcohol in the presence of a catalyst. For instance, ethylene glycol can be used as an initiator with boric acid serving as a catalyst to activate the monomers. The resulting copolymer structure incorporates both δ-valerolactone and 6-methyl-ε-caprolactone units. The properties of the final copolymer can be tuned by adjusting the feed ratio of the two monomers.
Table 1: Synthesis of P(δ-Valerolactone-co-6-methyl-ε-caprolactone)
| Catalyst | Initiator | Monomer Ratio (δ-VL:6-mCL) | Temperature (°C) | Polymer Architecture |
| Boric Acid | Ethylene Glycol | Varied | Not Specified | Random Copolymer |
δ-Valerolactone/α-Methylene-δ-Valerolactone (DVL/MVL) Copolyester Synthesis
The synthesis of copolyesters from δ-valerolactone (DVL) and α-methylene-δ-valerolactone (MVL) can be achieved through selective polymerization techniques. MVL can be produced from DVL and formaldehyde (B43269) using alkaline earth oxide catalysts. rsc.org A mixture of DVL and MVL can then undergo ring-opening polymerization to yield a DVL/MVL copolyester. rsc.org For example, using a lanthanum-based catalyst, a DVL/MVL copolymer can be formed. rsc.org The resulting copolyester possesses pendent double bonds from the MVL units, which can be used for post-polymerization functionalization. rsc.org
The thermal properties of the resulting P(MVL-co-VL) are influenced by the composition of the copolymer. For instance, the decomposition temperature (Td) and the temperature of maximum decomposition rate (Tmax) have been reported to be 327 °C and 401 °C, respectively, which are consistent with the thermal properties of both P(MVL)ROP and PVL homopolymers. rsc.org
Table 2: Synthesis and Properties of δ-Valerolactone/α-Methylene-δ-Valerolactone Copolyester
| Catalyst | Monomer Mixture | Polymerization Type | Resulting Polymer | Td (°C) | Tmax (°C) |
| [La(OBn)3]x | 30 wt% MVL in DVL | Ring-Opening Polymerization | P(MVL-co-VL) | 327 | 401 |
Poly(lactide/δ-valerolactone) Copolymers
Copolymers of lactide (LA) and δ-valerolactone (VL) are of interest for applications such as packaging due to their tailored properties. nih.gov The synthesis is typically performed via ring-opening polymerization using a catalyst like stannous octoate. acs.org Research has shown that lactide exhibits higher reactivity than valerolactone, leading to a composition drift during the reaction. nih.gov The incorporation of valerolactone into the polylactide (PLA) matrix generally results in copolymers with increased ductility compared to PLA homopolymers. nih.gov
The molar mass and thermal properties of these copolymers are dependent on the monomer feed ratio. As the content of valerolactone increases, the molecular weight of the resulting copolymer tends to decrease. nih.gov Similarly, the melting temperature of the copolymer decreases with a higher valerolactone content, with some compositions being entirely amorphous. nih.gov
Table 3: Molar Mass and Thermal Properties of Poly(lactide/δ-valerolactone) Copolymers
| Sample (LA:VL Feed Ratio) | VL Content in Copolymer (%) | Molar Mass ( kg/mol ) | Dispersity Index | Glass Transition Temperature (°C) | Melting Temperature (°C) |
| 100:0 (PLLA) | 0 | 256.3 | 2.4 | 61.0 | 177.0 |
| 90:10 | 19 | 154.1 | 2.2 | 49.0 | 165.0 |
| 80:20 | 33 | 125.7 | 2.1 | 38.0 | 155.0 |
| 70:30 | 41 | 100.2 | 2.0 | 31.0 | Amorphous |
Poly(ethylene-co-vinylalcohol)/Poly(δ-valerolactone) Composites
Composites of poly(ethylene-co-vinylalcohol) (PEVAL) and poly(δ-valerolactone) (PDVAL) are often prepared to combine the properties of both polymers. A common method for their preparation is the solvent casting technique. mdpi.comresearchgate.net In this method, the polymers are dissolved in a common solvent, and the resulting solution is cast onto a surface, followed by the evaporation of the solvent. mdpi.comresearchgate.net The miscibility of the two polymers in the blend can be evaluated using techniques such as differential scanning calorimetry (DSC). mdpi.comresearchgate.net The thermal properties of the resulting composite, such as the glass transition and melting temperatures, will depend on the composition of the blend. researchgate.net
Table 4: Preparation of PEVAL/PDVAL Composites
| Method | Solvents | Key Process | Characterization |
| Solvent Casting | Dimethylformamide (DMF) or other suitable solvents | Dissolution of polymers, casting, and solvent evaporation | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM) |
Factors Influencing Polymerization
The ring-opening polymerization of δ-valerolactone is influenced by several factors, including the type and concentration of the catalyst and initiator used. These factors play a crucial role in determining the reaction rate, molecular weight, and polydispersity of the resulting polymer.
Catalyst Type and Concentration
The choice of catalyst is critical in the ring-opening polymerization of δ-valerolactone. Various catalytic systems have been explored, each with its own characteristics in terms of activity and control over the polymerization. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst, where the rate-determining step is the activation reaction between the monomer and the catalyst. rsc.org A binary system of 2,3,6,7-tetrahydro-5H-thiazolo[3,2-a] pyrimidine (B1678525) (ITU) and YCl3 has also been used for the homo- and copolymerization of δ-valerolactone. rsc.org
The concentration of the catalyst relative to the monomer ([M]/[C] ratio) significantly impacts the polymerization. Generally, a higher monomer conversion and molecular weight can be achieved by increasing the [M]/[C] ratio up to a certain point. rsc.org However, at very high ratios, undesired side reactions like transesterification can occur, leading to a decrease in molecular weight and a broadening of the molecular weight distribution. rsc.org
Table 5: Effect of Catalyst Type on δ-Valerolactone Polymerization
| Catalyst System | Polymerization Characteristics |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Rate-determining step is monomer-catalyst activation. rsc.org |
| Benzoheterocyclic urea/MTBD | Allows for fast and controlled polymerization. rsc.org |
| ITU/YCl3 | Effective for both homo- and copolymerization. rsc.org |
Initiator Type and Concentration
The initiator plays a key role in the ring-opening polymerization of δ-valerolactone, as it becomes incorporated into the polymer chain and influences the final molecular weight. Alcohols such as benzyl alcohol are commonly used as initiators. rsc.org The type of initiator can also be varied to produce polymers with different architectures; for example, using polyfunctional alcohols can lead to the formation of star-shaped polymers.
The concentration of the initiator relative to the monomer ([M]/[I] ratio) is a primary factor in controlling the molecular weight of the resulting poly(δ-valerolactone). A higher [M]/[I] ratio generally leads to a higher molecular weight, as each initiator molecule initiates the growth of a longer polymer chain. The relationship between the initiator concentration and the polymerization rate can vary depending on the specific catalytic system. In some cases, the order of the reaction with respect to the initiator concentration is close to zero, indicating that the initiator concentration does not significantly affect the polymerization rate. rsc.org
Table 6: Effect of Initiator Type and Concentration on δ-Valerolactone Polymerization
| Initiator Type | Effect on Polymer Architecture | Effect of [M]/[I] Ratio on Molecular Weight |
| Monofunctional Alcohols (e.g., Benzyl Alcohol) | Linear polymers | Higher ratio leads to higher molecular weight |
| Polyfunctional Alcohols (e.g., Ethylene Glycol) | Linear or branched polymers depending on reaction conditions | Higher ratio leads to higher molecular weight |
Reaction Temperature and Solvent Effects
The ring-opening polymerization (ROP) of delta-valerolactone (B126995) (δ-VL) is an equilibrium reaction, and its thermodynamic parameters are significantly influenced by reaction temperature and the choice of solvent. rsc.org For small cyclic monomers like δ-VL, the polymerization is typically favored at lower temperatures, as this minimizes the negative entropic contribution to the Gibbs free energy of polymerization. rsc.org
Temperature Effects
Temperature plays a crucial role in determining the position of the monomer-polymer equilibrium. For lactones with 4 to 7-membered rings, an increase in temperature generally disfavors polymerization. nih.gov This is because the process is enthalpically driven by the release of ring strain, but entropically disfavored due to the loss of translational freedom as monomers are enchained. rsc.orgnih.gov Consequently, there exists a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable, and the equilibrium shifts towards the monomer. The ceiling temperature for the bulk polymerization of δ-VL has been calculated to be 141°C. rsc.org Above this temperature, the equilibrium is expected to be completely driven toward the monomeric state. rsc.org Conversely, at elevated temperatures (e.g., above 200°C), poly(δ-valerolactone) can undergo depolymerization back to the monomer.
Different polymerization temperatures can also influence the properties and morphology of the resulting polymer products. For instance, in polymerization-induced self-assembly (ROPISA), temperatures of 20°C, 50°C, and 80°C have been shown to have a significant effect on the crystallization behavior and self-assembly of the resulting block copolymers.
Effect of Temperature on δ-Valerolactone Polymerization
| Temperature (°C) | Observation | Context | Reference |
|---|---|---|---|
| 20 | Favored polymerization, leading to the formation of fibrillar nanoparticles. | Ring-Opening Polymerization-Induced Self-Assembly (ROPISA) | researchgate.net |
| 80 | Interfered with crystallization, leading to spherical micelles or precipitate. | Ring-Opening Polymerization-Induced Self-Assembly (ROPISA) | researchgate.net |
| 141 | Calculated ceiling temperature (Tc) for bulk polymerization. Above this, the monomer is favored. | Thermodynamic calculation | rsc.org |
| >200 | Depolymerization of the polymer back to the monomeric lactone is observed. | Thermal stability study | wiley-vch.de |
Solvent Effects
The polymerization of δ-VL can be carried out either in bulk (solvent-free) or in solution. The choice of reaction medium can affect monomer conversion and reaction control. Bulk polymerization offers environmental advantages by eliminating the need for solvents. diva-portal.org Studies have shown that when polymerizations are performed in bulk, the equilibrium monomer conversion increases compared to solution polymerization. nih.govacs.org For example, under specific conditions with a 1 M concentration in toluene (B28343), a decrease in equilibrium conversion was observed. nih.govacs.org
Solution polymerization, however, allows for better control over reaction conditions and can be necessary depending on the catalytic system and desired polymer architecture. A controlled or "living" polymerization of δ-VL has been achieved in solvents like dichloromethane (CH2Cl2), yielding polymers with predictable molecular weights and narrow molecular weight distributions. The use of solvents can mediate the synthesis, though care must be taken to ensure the solvent does not interfere with catalyst-monomer interactions. diva-portal.org
Role of Ring Strain in Polymerizability
The polymerizability of cyclic monomers like δ-valerolactone is fundamentally governed by thermodynamics, where the change in Gibbs free energy (ΔG_p) must be negative for polymerization to be favorable. nih.gov A crucial factor contributing to this thermodynamic driving force is the inherent ring strain of the monomer. diva-portal.org Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent atoms (torsional strain), and non-bonded interactions across the ring (transannular strain). nih.govnih.gov The release of this stored energy provides a negative, favorable enthalpy of polymerization (ΔH_p). rsc.org
For δ-valerolactone, a six-membered lactone, the ring strain is a significant driver for ROP. diva-portal.org This contrasts sharply with its five-membered analogue, γ-butyrolactone, which is generally considered non-polymerizable under standard conditions. researchgate.netnih.gov Although γ-butyrolactone possesses a strain energy of approximately 8 kcal/mol, its ring exhibits less geometric distortion in the ester group compared to δ-valerolactone. researchgate.netnih.gov This subtle difference, combined with the conformational stability of the resulting polymer, renders the polymerization of γ-butyrolactone thermodynamically unfavorable. nih.gov
The enthalpy of polymerization (ΔH_p), a direct measure of the ring strain released, is a key parameter. While ring strain is a primary driver, it must be considered in conjunction with the entropy of polymerization (ΔS_p), which is typically negative. nih.gov Polymerization is only possible when the favorable enthalpic contribution outweighs the unfavorable entropic term (|ΔH_p| > -TΔS_p). wiley-vch.de
Thermodynamic Data for Lactone Polymerization
| Lactone | Ring Size | Enthalpy of Polymerization (ΔH_p, kJ/mol) | Polymerizability | Reference |
|---|---|---|---|---|
| γ-Butyrolactone | 5 | ~ -4.2 (approx. -1 kcal/mol) | Generally non-polymerizable | nih.gov |
| δ-Valerolactone | 6 | -12.2 to -27.4 | Polymerizable | nih.govwiley-vch.deacs.org |
| ε-Caprolactone | 7 | -28.8 | Readily polymerizable | nih.govacs.org |
Calorimetry experiments have quantified the ring strain of δ-valerolactone at 39.7 kJ/mol, which is notably higher than the 30.5 kJ/mol determined for γ-valerolactone. researchgate.net This greater ring strain in the six-membered ring compared to the five-membered ring is a key reason for the successful polymerization of δ-valerolactone. nih.gov The release of this strain is the primary enthalpic driving force that allows the ring-opening polymerization to proceed. rsc.orgnih.gov
Structural Characterization of Poly Delta Valerolactone and Copolymers
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural elucidation of PVL and its derivatives. mtoz-biolabs.com Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the chemical structure, determine molecular weight, and analyze copolymer compositions. dntb.gov.uamdpi.comresearchgate.net
¹H NMR spectroscopy provides a straightforward and reliable method for determining the number-average molecular weight (Mn) of polymers, particularly for those with lower molecular weights. polymersource.caacs.org This technique relies on the quantitative analysis of signals corresponding to the polymer's terminal (end) groups relative to the signals from the repeating monomer units in the polymer backbone. mtoz-biolabs.com By comparing the integral ratio of the peaks assigned to the end groups with those of the repeating units, the degree of polymerization and, consequently, the molecular weight can be calculated. polymersource.ca
For instance, in PVL synthesized using a methoxyethanol initiator, the Mn can be determined from the integral ratio of the peaks at 3.64 ppm (protons of the methylene (B1212753) group adjacent to the terminal hydroxyl) and 4.07 ppm (protons of the methylene group in the repeating valerolactone unit). polymersource.ca Similarly, derivatization of terminal alcohol and carboxylic acid groups with agents like trifluoroacetic anhydride (B1165640) can render the polymer more soluble and allow for clear NMR quantification of these end groups. nih.gov
Research has utilized NMR to identify various end groups in PVL, reflecting the specific initiators and reaction conditions used. Common end groups identified include benzyl (B1604629) ester, hydroxyl (-OH), and carboxyl (-COOH) groups. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Poly(δ-valerolactone) Analysis
| Protons | Chemical Shift (ppm) | Assignment |
|---|---|---|
| -O-CH₂- (repeating unit) | 4.07 | Methylene protons adjacent to the ester oxygen in the polymer backbone |
| -CH₂-OH (end group) | 3.64 | Methylene protons of a terminal hydroxyl group |
| -CH₂- (repeating unit) | 2.35 | Methylene protons adjacent to the carbonyl group in the polymer backbone |
During polymerization, ¹H NMR spectroscopy is an effective method for monitoring the progress of the reaction by quantifying monomer conversion. This is achieved by comparing the relative integrations of characteristic NMR signals from the unreacted monomer with those of the newly formed polymer. acs.orgrsc.org
In the case of copolymers, ¹H NMR is essential for determining the final composition. acs.org By integrating the distinct signals corresponding to the repeating units of each comonomer, their molar ratio within the copolymer chain can be accurately calculated. rsc.org For example, in the synthesis of poly(ε-caprolactone-co-δ-valerolactone), copolymers with varying feed ratios were prepared, and their final compositions were determined by ¹H NMR analysis. rsc.org This allows for a direct comparison between the monomer feed ratio and the actual incorporation of each monomer into the final polymer structure.
Table 2: Monomer Feed Ratio vs. Copolymer Composition for Poly(CL-co-VL)
| Monomer Feed Ratio (CL:VL) | Copolymer Composition (CL:VL) |
|---|---|
| 85:15 | 86:14 |
| 75:25 | 77:23 |
| 50:50 | 54:46 |
| 25:75 | 29:71 |
| 15:85 | 18:82 |
Data sourced from a study on the copolymerization of ε-caprolactone (CL) and δ-valerolactone (VL). rsc.org
NMR studies are instrumental in identifying the chemical structures of products formed during the degradation of polymers. nih.govumn.edu When PVL or its copolymers undergo hydrolysis, the ester linkages in the backbone are cleaved, resulting in smaller, water-soluble oligomers and monomers. NMR spectroscopy can be used to characterize these degradation products, providing insight into the degradation mechanism. semanticscholar.org For example, in studies of structurally similar poly(ester-amide)s derived from β-methyl-δ-valerolactone, NMR was used to detect and identify the specific products of hydrolytic degradation. nih.govumn.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of biodegradable polyesters like PVL. nih.gov ESI is a soft ionization technique that allows for the analysis of intact macromolecules, minimizing fragmentation during the ionization process.
ESI-MS analysis of low molecular weight PVL has revealed the presence of multiple polymer populations within a single sample. nih.gov For instance, studies have identified two primary types of linear homopolyester chains: one terminated with a benzyl ester and a hydroxyl end group, and another with carboxyl and hydroxyl end groups. nih.gov In addition to linear chains, ESI-MS has also been used to identify the presence of small quantities of cyclic PVL oligomers. nih.gov
Tandem mass spectrometry (ESI-MSⁿ or MS/MS) provides further structural detail by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov This technique is used to confirm the structure of oligomers and elucidate fragmentation pathways. mdpi.comnih.gov For PVL and its copolymers, a common fragmentation pattern observed in MS/MS experiments is the cleavage of ester bonds along the polymer chain. researchgate.net A characteristic fragmentation involves the successive neutral loss of δ-valerolactone units, which corresponds to a mass difference of 100 Da between adjacent peaks in the spectrum. mdpi.comresearchgate.netresearchgate.net This pattern provides definitive confirmation of the polymer's backbone structure.
Table 3: Oligomer Species of Poly(δ-valerolactone) Identified by ESI-MS
| Oligomer Type | End Group 1 | End Group 2 | Method of Confirmation |
|---|---|---|---|
| Linear Homopolymer | Benzyl Ester | Hydroxyl (-OH) | ESI-MS, ESI-MS/MS nih.gov |
| Linear Homopolymer | Carboxyl (-COOH) | Hydroxyl (-OH) | ESI-MS, ESI-MS/MS nih.gov |
| Cyclic Homopolymer | (none) | (none) | ESI-MS nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Poly(δ-valerolactone) | PVL |
| δ-Valerolactone | VL |
| Polylactide | PLA |
| Poly(ε-caprolactone) | PCL |
| ε-Caprolactone | CL |
| β-methyl-δ-valerolactone | - |
| Trifluoroacetic anhydride | TFAA |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the structural confirmation of polymers like PVL. researchgate.net The FTIR spectrum of PVL displays characteristic absorption bands that are indicative of its chemical structure.
A prominent band is observed around 1721 cm⁻¹, which is attributed to the stretching vibration of the carbonyl (C=O) group in the ester linkage, a defining feature of biodegradable polyesters. researchgate.net Other significant peaks include those in the 3000-2800 cm⁻¹ region, corresponding to the C-H stretching of the methylene (-CH₂) groups, and in the 1470-1360 cm⁻¹ range, which are due to C-H bending vibrations in the same groups. researchgate.net The C-O stretching of the polymer chain is also visible in the 1300-1000 cm⁻¹ region. researchgate.net These characteristic bands provide a spectroscopic fingerprint for PVL. researchgate.netnih.gov
Raman Spectroscopy for Degradation Studies
Raman spectroscopy is a valuable non-destructive optical technique for studying the hydrolytic degradation of PVL and its copolymers. acs.orgnih.gov It provides insights into the cleavage of ester linkages and changes in the polymer backbone during degradation.
In a study of a triblock copolymer with a central PVL block and terminal d,l-lactide blocks, Raman spectroscopy was used to monitor the degradation process. The disappearance of the Raman signal at 870 cm⁻¹, assigned to the νC–COO stretching of the lactide segment, along with a decrease in the C=O stretching region around 1725 cm⁻¹, indicated the cleavage of ester linkages. acs.org After 30 days of degradation, the intensity of the characteristic signals for δ-valerolactone had decreased, confirming the degradation of this block as well. acs.org This demonstrates the utility of Raman spectroscopy in tracking the degradation of specific segments within a copolymer structure.
Chromatographic Techniques
Chromatographic methods are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of polymers like PVL. mdpi.compolymersource.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. rsc.org GPC/SEC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). mdpi.compolymersource.ca
GPC/SEC analysis provides detailed information on the distribution of molecular weights in a polymer sample. For PVL, a monomodal but sometimes broadened molecular weight distribution is observed. cdnsciencepub.com The Polydispersity Index (PDI), which is the ratio of Mw to Mn (Mw/Mn), is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for controlled applications.
For PVL synthesized through various methods, PDI values can range from narrow (e.g., 1.05-1.14 for MePEG-b-PVL copolymers) to broader values (e.g., 1.6 or even 3.22 in some cases). mdpi.comcdnsciencepub.comnih.gov The ability to achieve narrow PDIs is indicative of a well-controlled polymerization process. chemicalbook.com Kinetic studies have shown that the molecular weight of PVL increases with monomer conversion, while maintaining a low PDI, which is characteristic of a living polymerization. acs.org
Below is a table summarizing representative molecular weight and PDI data for PVL from various studies:
| Sample ID | Mn ( g/mol ) | PDI (Mw/Mn) | Polymerization Method/Initiator | Reference |
| PVL1 | 1500 | 1.5 | Bulk ring-opening with boric acid/benzyl alcohol | researchgate.net |
| PVL2 | 4500 | 1.4 | Bulk ring-opening with boric acid/benzyl alcohol | researchgate.net |
| P20085-VLOCH3 | 2200 (NMR) | 1.4 (SEC) | Ring-opening with methoxyethanol | polymersource.ca |
| Pδ-VL | 3.7 x 10⁴ | 3.22 | Not specified | mdpi.com |
| MePEG-b-PVL | Not specified | 1.05-1.14 | Metal-free cationic polymerization | nih.gov |
Thermal Analysis
Thermal analysis techniques are pivotal in elucidating the thermal transitions and stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose.
DSC is a powerful technique used to investigate the thermal transitions of a polymer as a function of temperature. It measures the amount of heat required to increase the temperature of a sample and a reference, providing information on events like glass transition, crystallization, and melting.
For pure poly(δ-valerolactone), the glass transition temperature (Tg) is reported to be around -63 °C, and its melting temperature (Tm) is approximately 58 °C. mdpi.com These values indicate that at room temperature, PDVL is in a semi-crystalline state, possessing both amorphous and crystalline regions.
The thermal properties of PDVL can be significantly altered by copolymerization with other monomers, such as ε-caprolactone or lactide. In copolymers of polylactide (PLA) and poly(δ-valerolactone), an increase in the valerolactone content leads to a decrease in both the glass transition temperature and the melting temperature. acs.org For instance, in supramolecular copolymers of PLA and PVL, the melting peak of the PVL block has been observed to decrease with an increasing amount of the PLA comonomer. acs.org The glass transition of the PVL block in such copolymers is observed in the range of -50 to 50 °C. acs.org
Similarly, in poly(ε-caprolactone-co-δ-valerolactone) copolymers, the melting point is significantly lowered compared to either of the homopolymers. researchgate.net The glass transition temperatures of the individual blocks in a copolymer can also be shifted depending on the monomer ratio. researchgate.net
Table 1: Thermal Properties of Poly(δ-valerolactone) and Copolymers from DSC Analysis
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(δ-valerolactone) (PDVL) | -63 mdpi.com | 58 mdpi.com |
| Poly(lactide)/Poly(δ-valerolactone) Copolymer | -50 to 50 acs.org | Varies with composition acs.org |
| Poly(ε-caprolactone-co-δ-valerolactone) Copolymer | Varies with composition researchgate.net | Lower than homopolymers researchgate.net |
The crystallization of PDVL from its molten state is a critical parameter for processing. Pure PDVL exhibits a crystallization temperature of approximately 27 °C. mdpi.com The crystallization process in copolymers can be more complex. For example, in PLA/PVL copolymers, the crystallization of the PVL block can be restrained by the presence of the PLA block. acs.org
The enthalpy of fusion (ΔHm), which is a measure of the energy required to melt the crystalline portion of the polymer, is directly related to the degree of crystallinity. For 100% crystalline PDVL, the enthalpy of fusion is estimated to be 18.8 J/g. mdpi.com In poly(ε-caprolactone-co-δ-valerolactone) copolymers, a high degree of crystallization is still observed, with some compositions exhibiting isomorphism, where both monomer units co-crystallize within the same crystal lattice. researchgate.net The crystallization enthalpies for these copolymers can be quite large, in some cases exceeding 53 J/g. researchgate.net
Table 2: Crystallization Properties of Poly(δ-valerolactone) and Copolymers
| Polymer Composition | Crystallization Temperature (Tc) (°C) | Enthalpy of Fusion (ΔHm) (J/g) |
| Poly(δ-valerolactone) (PDVL) | 27 mdpi.com | - |
| 100% Crystalline PDVL | - | 18.8 mdpi.com |
| Poly(ε-caprolactone-co-δ-valerolactone) Copolymer | Varies with composition | > 53 (in some cases) researchgate.net |
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material.
While extensive data on the thermal degradation of PDVL is not as readily available as for other polyesters like poly(ε-caprolactone) (PCL) and polylactic acid (PLA), it is known that PDVL generally exhibits lower thermal stability compared to PCL. mdpi.com For copolymers, the thermal stability can be influenced by the comonomer. For instance, cross-linking in poly(δ-valerolactone-co-allyl-δ-valerolactone) copolymers has been found to improve their thermal stability. nih.gov
For comparison, PCL, a structurally similar polyester (B1180765), typically undergoes a single-step thermal degradation process under a nitrogen atmosphere. The maximum degradation temperature for PCL is in the range of 415 °C to 432 °C. The thermal degradation of PLA also occurs in a single step, with a maximum decomposition temperature around 319.37 °C. mdpi.com Given that PDVL's thermal stability is lower than PCL's, its degradation temperatures are expected to be in a similar or slightly lower range.
Table 3: Comparative Thermal Degradation Data
| Polymer | Onset Degradation Temperature (°C) | Maximum Decomposition Temperature (°C) |
| Poly(δ-valerolactone) (PDVL) | Data not readily available | Data not readily available |
| Poly(ε-caprolactone) (PCL) | ~350-400 | ~415-432 |
| Polylactic acid (PLA) | ~300 | ~319 mdpi.com |
Thermogravimetric Analysis (TGA)
Morphological and Microstructural Characterization
The arrangement of polymer chains on a larger scale defines the morphology and microstructure of the material, which in turn dictates many of its physical and mechanical properties. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and polarized optical microscopy (POM) are used to visualize these features.
Semicrystalline polymers like PDVL typically crystallize from the melt to form spherulites, which are spherical aggregates of crystalline lamellae radiating from a central nucleus. These spherulites are interspersed with amorphous regions. The size, perfection, and arrangement of these spherulites constitute the polymer's morphology. While specific micrographs for pure PDVL are not widely published, studies on blends containing PDVL have utilized SEM to investigate their surface morphologies. mdpi.com
In copolymers, the morphology can be more varied. For example, in block copolymers, microphase separation can occur, leading to the formation of well-ordered domains of the different polymer blocks. The morphology of poly(δ-valerolactone-co-allyl-δ-valerolactone) microparticles has been described as having a smooth spherical shape. nih.gov
The crystalline structure of PDVL can be investigated using techniques like X-ray diffraction (XRD). These studies have shown that PDVL possesses an orthorhombic crystal structure. researchgate.net In copolymers, such as those with ε-caprolactone, the crystal structure can be maintained, and in some cases, both monomer units can co-exist in the same crystalline lattice, a phenomenon known as isomorphism. researchgate.net
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. In the context of poly(δ-valerolactone), XRD is employed to determine the degree of crystallinity, identify crystalline phases, and analyze the arrangement of polymer chains. nist.gov
The semi-crystalline nature of PVL gives rise to characteristic diffraction patterns. nist.gov Studies have identified specific peaks in the XRD spectra of PVL. For instance, in a blend with poly(ethylene-co-vinylalcohol) (PEVAL), PVL exhibits two primary diffraction peaks: an intense peak at a 2θ angle of 22.1° and a less intense peak at 24.5°. nist.gov In other analyses, particularly of copolymers, the diffraction peaks for the PVL segments have been observed at 21.8° and 24.5°, which are attributed to the (110) and (200) lattice planes of the orthorhombic unit cell structure formed by the PVL blocks.
The table below summarizes the characteristic XRD peaks observed for poly(δ-valerolactone) in different polymer systems.
| Polymer System | 2θ Angle (°) | Corresponding Lattice Plane | Reference |
| PEVAL/PDVAL Blend | 22.1 | - | nist.gov |
| PEVAL/PDVAL Blend | 24.5 | - | nist.gov |
| PLA/PVL Copolymers | 21.8 | (110) | |
| PLA/PVL Copolymers | 24.5 | (200) |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of polymeric materials. For poly(δ-valerolactone) and its composites, SEM provides valuable insights into the microstructure, such as porosity, pore interconnectivity, and the dispersion of fillers within the polymer matrix. nist.gov
In the context of tissue engineering scaffolds, where pore structure is critical for cell growth and nutrient transport, SEM is used to assess the effectiveness of the fabrication process. For example, in composite scaffolds of PVL, poly(ethylene-co-vinylalcohol) (PEVAL), and β-tricalcium phosphate (B84403) (β-TCP) created using a salt leaching technique, SEM images can confirm the presence of interconnected pores. nist.gov These micrographs can reveal the shape (oval or cubic) and average size of the pores, ensuring they meet the requirements for applications like bone formation, which typically necessitates pore sizes greater than 300 µm to allow for sufficient vascularization. nist.gov
Furthermore, SEM analysis can elucidate the homogeneity of polymer blends and the distribution of particulate fillers. In PEVAL/PVL blends, SEM images can show a homogeneous and slightly grainy surface, confirming the miscibility of the two polymers. nist.gov When a filler like β-TCP is introduced, SEM can show how well these particles are distributed and covered by the polymer matrix. nist.gov
Other Analytical Methods
Beyond the primary structural characterization techniques, other analytical methods are employed to ensure the purity, composition, and safety of poly(δ-valerolactone), especially for biomedical applications where even trace impurities can have significant effects.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For poly(δ-valerolactone), this typically involves CHN analysis, which measures the weight percentages of carbon, hydrogen, and nitrogen. The theoretical elemental composition of the δ-valerolactone monomer (C₅H₈O₂) can be calculated from its molecular formula. nist.govnih.gov
The primary purpose of conducting elemental analysis on a synthesized polymer like PVL is to verify its empirical formula and assess its purity. By comparing the experimentally determined weight percentages of carbon and hydrogen to the calculated theoretical values, researchers can confirm that the polymer has the expected composition and is free from significant impurities that could alter its elemental makeup. For a pure poly(δ-valerolactone) sample, the nitrogen content is expected to be zero. Any significant deviation from the theoretical values could indicate the presence of residual monomers, solvents, or other contaminants.
Below is a table detailing the theoretical elemental composition of the δ-valerolactone monomer.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 59.98 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 8.06 |
| Oxygen | O | 16.00 | 2 | 32.00 | 31.96 |
| Total | 100.114 | 100.00 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Catalyst Characterization
The ring-opening polymerization of δ-valerolactone is often facilitated by catalysts, which can be metal-based or metal-free. nih.govrsc.org For instance, tin(II) octoate and boric acid have been used as catalysts in the synthesis of PVL. nih.govrsc.org While essential for the polymerization process, residual catalyst in the final polymer product can be a significant concern, particularly for biomedical applications where leachable metal ions can elicit toxic responses. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique capable of detecting metals and several non-metals at trace and ultra-trace levels, often down to parts-per-billion (ppb) or even parts-per-trillion (ppt). intertek.com In the context of poly(δ-valerolactone) characterization, ICP-MS is the preferred method for quantifying the amount of residual catalyst remaining in the purified polymer.
The process involves digesting the polymer sample, typically using microwave-assisted acid digestion, to break down the polymer matrix and bring the elemental species into solution. This solution is then introduced into the ICP-MS instrument, where the atoms are ionized in a high-temperature argon plasma and subsequently detected by a mass spectrometer. The high sensitivity and specificity of ICP-MS allow for the accurate measurement of residual catalyst elements, ensuring that their concentrations are below the stringent limits set for medical-grade polymers. This quality control step is crucial for guaranteeing the safety and biocompatibility of PVL-based medical devices and drug delivery systems. nih.govintertek.com
Degradation Studies of Poly Delta Valerolactone and Its Copolymers
Hydrolytic Degradation Mechanisms
The degradation of poly(δ-valerolactone) (PVL) and its copolymers is a multifaceted process influenced by a variety of chemical and physical factors. Primarily, the mechanism of degradation for these aliphatic polyesters in an aqueous environment is through the hydrolysis of their ester linkages. rsc.orgscite.ai This process can occur abiotically, meaning without the involvement of microorganisms, and is a key characteristic of their biodegradability. rsc.org
The hydrolytic degradation process generally follows a bulk erosion mechanism. This means that water penetrates the bulk of the polymer matrix, and hydrolysis occurs throughout the material, not just at the surface. rsc.org This process can be broken down into distinct stages: initial water absorption, a gradual reduction in molecular weight without a loss of mass, and finally, weight loss as the polymer breaks down into water-soluble oligomers and monomers. rsc.org
In vitro degradation studies provide a controlled environment to investigate the hydrolytic breakdown of poly(δ-valerolactone) and its copolymers. These studies are typically conducted in a phosphate (B84403) buffer solution at a physiological temperature of 37°C to simulate conditions within the body. researchgate.netnih.gov The degradation rate in these studies is often observed to follow first-order kinetics. nih.gov
Research has shown that the degradation rate of PVL is generally slower compared to other polyesters like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA). nih.gov For instance, one study found the in vitro degradation rate of microspheres made from these polymers ranked in the order of PLGA > PLA > PVL. nih.gov This highlights the relative stability of the PVL backbone to hydrolysis.
The degradation process is also influenced by the physical form of the polymer. For example, studies on microspheres have demonstrated that the manufacturing process itself can affect the crystallinity of the polymer, which in turn impacts the degradation behavior. nih.gov Furthermore, the degradation of copolymers containing δ-valerolactone has been extensively studied in vitro, revealing how the incorporation of other monomers can be used to tailor the degradation profile for specific applications. researchgate.netacs.orgnih.gov
The composition of copolymers containing δ-valerolactone plays a crucial role in determining their degradation rate. By altering the type and ratio of comonomers, it is possible to finely tune the hydrolytic stability of the resulting material.
Incorporating comonomers like L-lactide or ε-caprolactone can lead to a faster degradation rate compared to PVL homopolymer. sci-hub.se This is because the introduction of different monomer units disrupts the regularity of the polymer chains, often leading to a decrease in crystallinity and an increase in water uptake. researchgate.netsci-hub.se For example, in copolymers of ε-caprolactone and δ-valerolactone, an increase in the δ-valerolactone content leads to a faster degradation process. sci-hub.se
Conversely, a higher content of δ-valerolactone units in copolymers with L-lactide has been found to decrease the rate of hydrolytic degradation in neutral media. rsc.org This is attributed to the more hydrophobic character of δ-valerolactone units. researchgate.net Studies on lactide-co-δ-valerolactone (PLVL) copolymers have shown that amorphous copolymers with a higher δ-valerolactone content can exhibit faster degradation rates, particularly when they have a greater capacity for water absorption. researchgate.net For instance, amorphous rac-lactide-co-δ-VL copolymers with 15% and 25% δ-VL content demonstrated higher degradation rates than more crystalline copolymers. researchgate.net
The table below illustrates the effect of copolymer composition on the degradation rate constant (KMw) for various lactide-co-δ-valerolactone copolymers.
| Copolymer Composition (L-LA:δ-VL / rac-LA:δ-VL) | Degradation Rate Constant (KMw) (days-1) |
| 82:18 L-LA-co-δ-VL | 0.017 |
| 53.4:46.6 L-LA-co-δ-VL (amorphous) | 0.030 |
| rac-LA-co-δ-VL (15% δ-VL, amorphous) | 0.047 |
| rac-LA-co-δ-VL (25% δ-VL, amorphous) | 0.060 |
This table is based on data from in vitro hydrolytic degradation studies. researchgate.net
The morphology of poly(δ-valerolactone) and its copolymers, specifically the ratio of crystalline to amorphous domains, significantly impacts their degradation behavior by influencing water uptake. researchgate.netncsu.edu Water absorption is a critical first step in the hydrolytic degradation of polyesters, as it facilitates the cleavage of ester bonds. researchgate.netresearchgate.net
Factors that favor a more amorphous structure, such as the inclusion of comonomers that disrupt chain regularity, lead to increased water uptake and faster degradation. researchgate.net For example, lactide-co-δ-valerolactone copolymers that resist crystallization and have large amorphous domains show higher levels of water absorption and, consequently, faster degradation rates. researchgate.net The glass transition temperature (Tg) of the polymer also plays a role; a Tg below the surrounding temperature (e.g., body temperature in biomedical applications) can lead to more rapid water absorption. researchgate.net
The hydrolytic degradation of poly(δ-valerolactone) ultimately results in the formation of its monomer, 5-hydroxyvaleric acid. nih.gov In copolymers, the corresponding monomers of the other components are also produced. For instance, the degradation of poly(ε-caprolactone-co-δ-valerolactone) yields hydroxycaproic acid and hydroxypentanoic acid. sci-hub.se
End-group analysis is a valuable tool for understanding the structure and degradation of these polyesters. Techniques like electrospray ionization mass spectrometry (ESI-MS) can identify the chemical structure of the polymer chains, including their terminal groups. nih.govresearchgate.netmdpi.com Studies have shown that poly(δ-valerolactone) synthesized via ring-opening polymerization can have various end groups, such as hydroxyl and benzyl (B1604629) ester groups, or carboxyl and hydroxyl end groups, depending on the initiator and catalyst used. nih.govresearchgate.netmdpi.com A small amount of cyclic oligomers may also be present. nih.govresearchgate.netmdpi.com
The nature of the end groups can influence the degradation mechanism. For example, under certain conditions, the degradation of polyesters can be initiated by a "backbiting" reaction starting from the hydroxyl end of the chain. nih.gov The fragmentation patterns observed in mass spectrometry can elucidate the degradation pathways, confirming whether degradation occurs via random chain scission or from the chain ends. nih.govmdpi.com For instance, the fragmentation of poly(δ-valerolactone) anions in ESI-MS/MS experiments suggests that fragmentation can be initiated from the hydroxyl end group, leading to the loss of neutral δ-valerolactone molecules. nih.gov
Thermal Depolymerization
Poly(δ-valerolactone) is known to be relatively unstable to heat and can undergo thermal depolymerization, reverting back to its monomer, δ-valerolactone. google.com This process is a significant consideration for the melt processing of the polymer. The depolymerization can become significant at temperatures above 100°C and proceeds rapidly at temperatures exceeding 180°C. google.com
The depolymerization reaction is often initiated at the chain ends. google.com Catalysts can be employed to facilitate the depolymerization at milder conditions. For example, recyclable inorganic phosphomolybdic acid has been shown to catalyze the selective depolymerization of poly(δ-valerolactone) at only 100°C, yielding the pure monomer in high quantities. researchgate.net In contrast, uncatalyzed depolymerization requires much higher temperatures (above 310°C) and is less efficient. researchgate.net Other catalytic systems have also been shown to be effective for the depolymerization of poly(δ-valerolactone). chinesechemsoc.org
Recent research has explored the development of depolymerizable vitrimers based on δ-lactone. These materials can be completely depolymerized at around 200°C in less than an hour, with a high percentage of the polymer being recycled back to the cyclic monomer. gatech.edu
The thermal stability of polyesters can be influenced by the nature of their end groups. The hydroxyl end groups of polyester (B1180765) chains can act as initiation sites for thermal degradation, including depolymerization reactions. nii.ac.jp One strategy to improve the thermal stability of polyesters is to cap these reactive hydroxyl end groups through a process like acetylation. nii.ac.jp
In the case of poly(L-lactide) (PLLA), treatment with acetic anhydride (B1165640) results in the acetylation of the hydroxyl end groups. nii.ac.jp This modification has been shown to shift the thermal degradation of PLLA to a higher temperature range, indicating improved thermal stability. nii.ac.jp However, it was also observed that the acetylation process can lead to a reduction in residual metal catalyst content (such as tin), which itself has a significant effect on thermal stability. nii.ac.jp
Biodegradability in Physiological Environments
The biodegradability of poly(δ-valerolactone) (PVL) and its copolymers in physiological environments is a critical attribute for their application in the medical field. mdpi.com The degradation process in vivo is primarily driven by the hydrolysis of the ester backbone within aqueous environments like body fluids. mdpi.comscite.ai This non-enzymatic, random hydrolytic chain scission is considered the first stage of degradation. nih.gov
The degradation of these aliphatic polyesters ultimately forms non-toxic metabolites. mdpi.comscite.ai Studies on various aliphatic polyesters, including copolymers of ε-caprolactone with δ-valerolactone, have shown that significant weight loss of the polymer implant is typically not observed until the molecular weight has decreased to around 15,000 or less. nih.gov The rate of this initial hydrolytic degradation can vary by an order of magnitude, influenced by both chemical structure and material morphology. nih.gov
The composition of copolymers plays a significant role in determining their degradation behavior. The incorporation of δ-valerolactone as a comonomer can alter the degradation profile compared to homopolymers. For instance, copolymerizing ε-caprolactone (PCL) with δ-valerolactone can lead to faster degradation rates than PCL alone due to changes in crystallinity and hydrophilicity. researchgate.net Similarly, the inclusion of δ-valerolactone in copolymers with ω-pentadecalactone resulted in higher degradation rates, attributed to a more disordered chain microstructure. researchgate.net
Conversely, when copolymerized with polylactide (PLA), a high content of δ-valerolactone units has been found to decrease the rate of hydrolytic degradation in neutral media. rsc.org The δ-valerolactone units are considered to have a higher resistance to hydrolysis compared to lactide units, which is thought to be due to a combination of their more hydrophobic character and a lower proportion of ester groups in the polymer chain. researchgate.net
In vitro hydrolytic degradation studies on lactide-co-δ-valerolactone (PLVL) copolymers at 37°C revealed that degradation is fastest in copolymers with higher levels of water absorption. researchgate.net Factors that favor water uptake, and thus faster degradation, include resistance to crystallization, the presence of large amorphous domains, and decreased stereoregularity of the polymer chains. researchgate.net For example, amorphous copolymers of racemic lactide and δ-valerolactone showed the highest degradation rates in one study. researchgate.net In contrast, copolymers with a high glass transition temperature (Tg > 37°C) and a greater ability to crystallize demonstrated slower degradation, as the crystalline structure hinders water diffusion into the polymer matrix. researchgate.net The degradation mechanism for these copolymers is suggested to be bulk erosion, which is controlled by water uptake. researchgate.net
| Copolymer Composition (molar ratio) | Key Characteristics | Degradation Rate (KMw) (days-1) | Reference |
|---|---|---|---|
| rac-lactide-co-δ-VL (75:25) | Amorphous, short L-lactide and D-lactide segments | 0.060 | researchgate.net |
| rac-lactide-co-δ-VL (85:15) | Amorphous, short L-lactide and D-lactide segments | 0.047 | researchgate.net |
| L-LA-co-δ-VL (82:18) | High Tg (>37°C), crystallizable | 0.017 | researchgate.net |
Environmental Aspects of Degradation
The environmental fate of poly(δ-valerolactone) and its copolymers is influenced by factors such as the presence of microorganisms, temperature, and humidity. scielo.sa.cr These polymers are susceptible to degradation in various natural environments, including soil and compost, primarily through microbial action. researchgate.netscispace.com
Studies involving soil burial have shown that the composition of copolymers influences their susceptibility to microbial degradation. For example, in copolymers of poly(butylene succinate) (PBS) and PCL, those rich in PCL were found to be more susceptible to degradation by soil microorganisms. researchgate.net The degradation of polyesters like PCL in soil is carried out by a wide range of aerobic and anaerobic microorganisms, such as Aspergillus sp. and Penicillium sp. nih.gov The enzymatic degradation process often occurs faster in the amorphous regions of the polymer. nih.gov
The biodegradability of copolymers containing δ-valerolactone has been evaluated using activated sludge, which contains a diverse microbial community. In a study on copolymers of (R,S)-β-hydroxybutyrate (PHB) and δ-valerolactone, the degree of biodegradation was determined by monitoring the biochemical oxygen demand (BOD) in an aerobic medium. researchgate.net The results indicated that the copolymer composition significantly influenced the degradation rate. Copolymers with a PHB content of more than 10% exhibited a high degree of biodegradation, reaching approximately 85% after 35 days of incubation. researchgate.net This demonstrates that even with the inclusion of δ-valerolactone, high levels of environmental biodegradation can be achieved.
| Copolymer Composition (PHB/PVL molar ratio) | Final Biodegradation (%) (after 35 days) | Reference |
|---|---|---|
| 100/0 (Atactic P(R,S)-HB) | ~88 | researchgate.net |
| 88/12 | ~85 | researchgate.net |
| 75/25 | ~85 | researchgate.net |
| 60/40 | ~85 | researchgate.net |
| 47/53 | ~85 | researchgate.net |
| 10/90 | ~85 | researchgate.net |
Applications of Delta Valerolactone and Poly Delta Valerolactone in Research
Biomedical Engineering and Tissue Engineering
In the realm of biomedical and tissue engineering, Pδ-VL is recognized for its potential in creating structures that support and promote tissue regeneration. ontosight.ai Although its physicochemical properties are similar to the more extensively studied poly(ε-caprolactone) (PCL), Pδ-VL offers distinct characteristics, such as a faster degradation rate, that make it a valuable alternative for specific applications. ksu.edu.sagoogle.com
The development of three-dimensional scaffolds is a cornerstone of tissue engineering, providing a temporary matrix for cell growth and tissue formation. Pδ-VL is an attractive material for this purpose due to its inherent biocompatibility, low cytotoxicity, and adjustable mechanical properties. ontosight.aichemicalbook.com Research has demonstrated that Pδ-VL is well-tolerated by cells and tissues, a critical requirement for any material intended for implantation. ontosight.ai
For instance, nanohybrid materials composed of Pδ-VL and titanium dioxide (TiO2) have been created to produce scaffolds with interconnected pores, which are crucial for nutrient transport and cell infiltration. mdpi.comx-mol.net Similarly, blends of Pδ-VL with poly(ethylene-co-vinyl alcohol) (PEVAL) have been investigated. ksu.edu.sanih.gov The addition of bioceramics like β-tricalcium phosphate (B84403) (β-TCP) to these blends further enhances their potential for bone tissue engineering applications. nih.govmdpi.com These composites combine the biodegradability of the polymer with the osteoconductivity of the ceramic filler. mdpi.com
Table 1: Pδ-VL Based Scaffolds in Research
| Material Composition | Preparation Method | Key Findings | Reference(s) |
|---|---|---|---|
| Pδ-VL / Titanium Dioxide (TiO₂) | Solvent Casting & Polymer Melting | Created interconnected pores (80–150 μm); improved potential for cell adhesion and growth. | mdpi.com |
| Pδ-VL / Poly(ethylene-co-vinyl alcohol) (PEVAL) | Solvent Casting | Miscible blends with tunable properties; PEVAL/Pδ-VL 50 blend showed best cell viability. | ksu.edu.sanih.gov |
| PEVAL / Pδ-VL / β-Tricalcium Phosphate (β-TCP) | Solvent Casting / Salt Leaching | Created porous composites for bone tissue engineering with interconnected pores. | nih.govmdpi.com |
A primary indicator of a scaffold's success is its ability to support cell adhesion and proliferation. Studies on Pδ-VL-based materials have consistently shown promising results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess cell viability and growth on these materials. mdpi.comnih.gov
Research on Pδ-VL/TiO2 nanohybrids revealed that composites containing 1% TiO2 by weight were particularly effective candidates for promoting improved cell adhesion and growth. mdpi.com In another study, blends of Pδ-VL and PEVAL were tested, with the finding that a blend containing equal parts of the two polymers (referred to as PE-co-VAL/Pδ-VL50) exhibited the best performance in terms of cell viability, adhesion, and proliferation. ksu.edu.sanih.govnih.gov This suggests that by blending Pδ-VL with other polymers, it is possible to optimize the surface chemistry and topography to create a more favorable environment for cells. ksu.edu.sa
Drug Delivery Systems
The characteristics of Pδ-VL, particularly its hydrophobicity, permeability to a range of bioactive drugs, and biodegradability, make it an ideal candidate for developing drug delivery systems. chemicalbook.comchemicalbook.com These systems are designed to release therapeutic agents in a controlled manner over a prolonged period, which can enhance treatment efficacy and improve patient compliance. researchgate.net
Pδ-VL and its copolymers can be formulated into various matrices, such as hydrogels and cross-linked implants, to control the release of encapsulated drugs. nih.govresearchgate.net One key mechanism for controlling drug release is by modulating the material's swelling behavior. For example, in a hydrogel blend of PEVAL and Pδ-VL, the release rate of aspirin (B1665792) was effectively controlled by varying the amount of the hydrophobic Pδ-VL. nih.govnih.govchemicalbook.com The degree of swelling of the polymer matrix directly influences the diffusion rate of the drug into the surrounding medium. nih.govresearchgate.net
Table 2: Factors Influencing Drug Release from Pδ-VL Matrices
| Factor | Influence on Drug Release | Research Context | Reference(s) |
|---|---|---|---|
| Degree of Swelling | Controls diffusion rate from hydrogel blends. | Aspirin release from PEVAL/Pδ-VL hydrogels. | nih.govnih.gov |
| Drug Loading Level | Impacts release kinetics from cross-linked matrices. | Release from PVL-co-PAVL implants. | researchgate.net |
| State of the Drug (Amorphous vs. Crystalline) | Affects drug-matrix compatibility and release profile. | Release from PVL-co-PAVL implants. | researchgate.net |
| Drug Solubility in Release Media | A key determinant of the rate of release. | In vitro release studies under sink conditions. | researchgate.net |
Many potent drugs, especially in cancer therapy, are hydrophobic, meaning they have poor solubility in water. This poses a significant challenge for their administration. Polymeric micelles, which are nano-sized core-shell structures formed by amphiphilic block copolymers in an aqueous solution, offer a solution to this problem. biotech-asia.org Pδ-VL is frequently used as the hydrophobic, core-forming block in these copolymers due to its excellent biocompatibility and ability to encapsulate non-polar drug molecules. mdpi.com
A notable example is the use of methoxy (B1213986) poly(ethylene glycol)-block-poly(δ-valerolactone) (MePEG-b-PVL) copolymers. google.comacs.org The hydrophilic MePEG block forms the outer shell of the micelle, ensuring stability in an aqueous environment, while the hydrophobic Pδ-VL block forms the inner core, which serves as a reservoir for the hydrophobic drug. biotech-asia.orgacs.org
Research has shown that MePEG-b-PVL micelles can successfully encapsulate the anti-cancer drug paclitaxel (B517696). acs.org One specific copolymer composition was found to form drug-loaded micelles with a diameter of just 31 nm, and it increased the apparent aqueous solubility of paclitaxel by an astounding 9000-fold. acs.org The size of these micelles and their drug-loading capacity can be precisely tuned by adjusting the relative lengths of the hydrophilic and hydrophobic polymer blocks. acs.orgmdpi.com
Chiral Building Blocks and Organic Synthesis
Beyond its use in polymer science, the delta-valerolactone (B126995) molecule itself is a valuable chiral building block in organic synthesis. rsc.orgevitachem.com Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one of these forms is biologically active. rsc.org Therefore, the ability to synthesize a specific enantiomer of a molecule is crucial in the development of new drugs and other bioactive compounds. mdpi.com
Enantioenriched δ-valerolactones are critical structural subunits found in numerous natural products and pharmaceuticals that exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. rsc.orgrsc.org A prominent example is the β-hydroxy-δ-valerolactone skeleton, which is a key structural feature in some of the world's best-selling cholesterol-lowering statin drugs, such as Lipitor and Zocor. rsc.orgrsc.org
Given their importance, significant research effort has been dedicated to developing efficient, step-economical, and stereodivergent methods for synthesizing chiral δ-valerolactones. rsc.orgrsc.org Recent advancements include multicatalytic strategies that merge different catalytic processes in a one-pot reaction to construct these complex chiral molecules with high precision. rsc.org This highlights the foundational role of the δ-valerolactone structure in creating medicinally relevant and synthetically useful compounds. rsc.org
Synthesis of Pharmacologically Important Compounds
δ-Valerolactone serves as a valuable starting material for the synthesis of a variety of pharmacologically significant compounds. Its lactone ring can be opened to introduce diverse functionalities, making it a key building block in the construction of complex molecular architectures.
One notable application is in the synthesis of natural products and their analogues. For instance, δ-valerolactone has been utilized as a pronucleophile in the enantio- and diastereoselective Michael addition to a substituted furanyl nitroolefin. beilstein-journals.org This reaction, catalyzed by a bifunctional cinchonine-derived thiourea, is a crucial stereocontrolling step in a synthetic strategy targeting the heavily functionalized piperidine (B6355638) core of keramaphidin B, a marine alkaloid with cytotoxic activity against KB human epidermoid carcinoma and P388 murine leukemia cells. beilstein-journals.org The synthesis begins with the enolate acylation of δ-valerolactone with dimethyl carbonate to form the pronucleophile. beilstein-journals.org
Furthermore, δ-valerolactone derivatives are being explored for their potential in drug delivery systems. chemicalbook.comgoogle.com Polyesters derived from δ-valerolactone compounds have been shown to possess biocompatibility and degradable hydrophilicity, making them suitable for applications such as medicine conveyance and protein protection. google.comnih.gov For example, a blend of poly(ethylene-co-vinyl acetate) and poly(δ-valerolactone) has been investigated as a carrier for the oral administration of aspirin. chemicalbook.com
The synthesis of 1-substituted homotropanones, which are precursors to natural alkaloids like (–)-adaline, has been achieved starting from δ-valerolactone. mdpi.com The process involves the nucleophilic opening of the lactone ring, followed by a series of reactions including Swern oxidation and a decarboxylative Mannich reaction. mdpi.com
Table 1: Examples of Pharmacologically Important Compounds Synthesized from δ-Valerolactone
| Target Compound/Intermediate | Key Synthetic Step Involving δ-Valerolactone | Catalyst/Reagent | Potential Pharmacological Relevance |
|---|---|---|---|
| Keramaphidin B core | Enantioselective Michael addition of a δ-valerolactone-derived pronucleophile | Cinchonine-derived thiourea | Cytotoxic against cancer cell lines beilstein-journals.org |
| 1-Substituted Homotropanones | Nucleophilic ring-opening | Trimethylaluminum, N,O-dimethylhydroxylamine | Precursors to natural alkaloids like (–)-adaline mdpi.com |
| Functional Polyesters | Ring-opening polymerization | Various catalysts | Drug delivery, protein protection chemicalbook.comgoogle.comnih.gov |
Stereocontrolled Synthesis of Chiral δ-Valerolactones
The development of stereocontrolled methods for the synthesis of chiral δ-valerolactones is of significant interest due to the prevalence of this structural motif in many biologically active natural products. Researchers have devised various strategies to control the stereochemistry at different positions of the lactone ring.
One effective method is the diastereoselective preparation of substituted δ-valerolactones using chiral auxiliaries. For example, the synthesis of simplactones, (3R,4S)-1 and (3R,4R)-2, was accomplished in five steps starting from N-acyl thiazolidinethione chiral auxiliaries. nih.gov A key step in this synthesis is a double diastereoselective acetate (B1210297) aldol (B89426) reaction that is solely controlled by the chirality of the auxiliary. nih.gov Highly diastereoselective aldol reactions with s-trioxane have also been achieved using these auxiliaries. nih.gov
Halolactonization is another powerful technique for the stereoselective synthesis of δ-lactones. Catalytic asymmetric bromolactonization of 5-hexenoic acid derivatives using a BINOL-derived chiral bifunctional sulfide (B99878) catalyst has been shown to produce optically active δ-valerolactone products with good levels of enantioselectivity. beilstein-journals.org This method has been successfully applied to α- and β-substituted 5-hexenoic acids. beilstein-journals.org
Furthermore, the hydrogenation of triacetic acid lactone (TAL) derivatives has been shown to be highly diastereoselective. The hydrogenation of TAL using a Pd/C catalyst results in a product with the hydroxyl and methyl substituents on the δ-valerolactone ring in a cis relative configuration with >99% diastereoselectivity. rsc.org
Table 2: Examples of Stereocontrolled Synthesis of Chiral δ-Valerolactones
| Product | Starting Material | Method | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (3R,4S)- and (3R,4R)-Simplactones | N-acyl thiazolidinethione | Double diastereoselective acetate aldol reaction | Chiral thiazolidinethione auxiliary | Not specified |
| α,α-Diaryl-δ-valerolactones | α,α-Diaryl-5-hexenoic acids | Asymmetric bromolactonization | (S)-1g (chiral bifunctional sulfide) | up to 89:11 er beilstein-journals.org |
| cis-4-hydroxy-6-methyl-δ-valerolactone | Triacetic acid lactone | Hydrogenation | Pd/C | >99% ds rsc.org |
Asymmetric Transformations and Enantiomeric Purity
Asymmetric catalysis provides an efficient route to enantiomerically pure or enriched chiral δ-valerolactones, which are valuable building blocks in organic synthesis. Various catalytic systems have been developed to achieve high levels of enantioselectivity in transformations involving δ-valerolactone precursors.
A notable example is the nickel-catalyzed enantioselective α-spirocyclization of lactones. acs.org When a δ-valerolactone substrate was subjected to reaction conditions with the chiral ligand SL-M009-1, the corresponding spirocycle was obtained with a moderate enantioselectivity of 78% ee, although the yield was low due to the formation of an indanone byproduct. acs.org This reaction highlights the challenges associated with the stability of the δ-valerolactone ring under certain acidic conditions. acs.org
Catalytic asymmetric halolactonizations have also been extensively studied to produce enantioenriched δ-valerolactones. beilstein-journals.org The use of BINOL-derived chiral bifunctional sulfide catalysts in the bromolactonization of 5-hexenoic acids has yielded δ-valerolactone products with good enantioselectivity. beilstein-journals.org For instance, the reaction of α,α-diphenyl-5-hexenoic acid with N-bromophthalimide (NBP) catalyzed by (S)-1a resulted in the desired δ-valerolactone with an 86:14 enantiomeric ratio. beilstein-journals.org
The direct asymmetric reduction of levulinic acid, a biomass-derived platform molecule, has been investigated for the production of chiral γ-valerolactone, and similar principles can be applied to the synthesis of chiral δ-lactones. mdpi.comrsc.org These methods often employ transition metal catalysts with chiral ligands to achieve high enantiomeric excess. mdpi.com
Table 3: Examples of Asymmetric Transformations Yielding Chiral δ-Valerolactones
| Substrate | Transformation | Catalyst System | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
|---|---|---|---|
| δ-Valerolactone derivative | α-Spirocyclization | Ni(COD)₂ / SL-M009-1 | 78% ee acs.org |
| α,α-Diphenyl-5-hexenoic acid | Asymmetric bromolactonization | (S)-1a (chiral bifunctional sulfide) / NBP | 86:14 er beilstein-journals.org |
| α,α-Di(p-methoxyphenyl)-5-hexenoic acid | Asymmetric bromolactonization | (S)-1g (chiral bifunctional sulfide) / NBP | 89:11 er beilstein-journals.org |
Polymer Composites and Nanohybrid Materials
Poly(δ-valerolactone) (Pδ-VL) is a biodegradable and biocompatible polyester (B1180765) that has been investigated for the fabrication of polymer composites and nanohybrid materials, particularly for biomedical applications like tissue engineering. mdpi.com
Poly(δ-Valerolactone)/TiO₂ Nanocomposites
The incorporation of titanium dioxide (TiO₂) nanoparticles into a Pδ-VL matrix has been shown to enhance the properties of the resulting nanocomposite material, making it a promising candidate for tissue engineering scaffolds. mdpi.commdpi.com
Pδ-VL/TiO₂ nanocomposites can be prepared using different techniques, with solvent casting and polymer melting being two common methods. mdpi.com
In the solvent casting method, Pδ-VL is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). mdpi.commdpi.com A known amount of TiO₂ nanoparticles is then added to the polymer solution, followed by vigorous stirring and sonication to ensure a good dispersion and prevent agglomeration of the nanoparticles. mdpi.comksu.edu.sa The resulting suspension is cast into a mold (e.g., a Teflon Petri dish), and the solvent is evaporated, typically at ambient temperature followed by drying in a vacuum oven. mdpi.commdpi.com This method allows for the preparation of nanocomposite films with varying weight percentages of TiO₂. mdpi.com
The polymer melting route involves heating Pδ-VL in a flask until it is completely melted. mdpi.com TiO₂ nanoparticles are then added to the molten polymer and stirred to achieve a homogeneous dispersion. mdpi.com The mixture is then processed into the desired form.
Research has shown that the preparation method can influence the properties of the resulting nanocomposite. For instance, Pδ-VL/TiO₂ nanocomposites prepared by the solvent casting technique exhibited a significant depression in the glass transition temperature (Tg) and melting temperature (Tm). mdpi.comnih.gov
Table 4: Preparation Conditions for Pδ-VL/TiO₂ Nanocomposites
| Preparation Method | Polymer | Nanofiller | Solvent | Key Process Steps |
|---|---|---|---|---|
| Solvent Casting | Poly(δ-valerolactone) (Pδ-VL) | Titanium Dioxide (TiO₂) | Tetrahydrofuran (THF) | Dissolution of Pδ-VL, dispersion of TiO₂ via stirring and sonication, casting, and solvent evaporation mdpi.commdpi.com |
| Polymer Melting | Poly(δ-valerolactone) (Pδ-VL) | Titanium Dioxide (TiO₂) | None | Melting of Pδ-VL, addition and dispersion of TiO₂ in the melt mdpi.com |
Pore Interconnection for Tissue Engineering
For tissue engineering applications, a key requirement for scaffolds is a porous structure with interconnected pores to facilitate cell colonization, nutrient transport, and waste removal. mdpi.comnih.govmdpi.com
A method to create interconnected pores in Pδ-VL/TiO₂ nanocomposites involves the use of a porogen, such as naphthalene (B1677914) microparticles. mdpi.comksu.edu.sa In this technique, the porogen is mixed with the polymer or polymer/nanofiller suspension before casting. After the scaffold is formed, the porogen is removed, typically by sublimation under vacuum, leaving behind a porous structure. mdpi.comnih.gov The interconnection between the micropores can be realized by maintaining the scaffold under vacuum at a temperature slightly below the glass transition temperature of the polymer. ksu.edu.sa
Studies have successfully produced Pδ-VL/TiO₂ nanohybrid materials with interconnected pores in the size range of 80–150 μm using naphthalene as a porogen. mdpi.comnih.govresearchgate.net The resulting porous scaffolds have shown potential for improved cell adhesion and growth, making them effective candidates for tissue engineering applications. mdpi.com Scanning electron microscopy (SEM) is commonly used to visualize and confirm the porous and interconnected nature of the scaffolds. mdpi.comnih.govresearchgate.net
Development of Functional Polymers
The ring-opening polymerization of δ-valerolactone provides a versatile platform for the creation of functional polyesters. By incorporating specific chemical groups into the polymer structure, either at the chain ends or within the main chain, researchers can design materials with tailored properties for advanced applications.
End-Functionalized Poly(δ-Valerolactone)
End-functionalization of poly(δ-valerolactone) (PδVL) involves the introduction of reactive or functional groups at the termini of the polymer chains. This strategy is crucial for creating well-defined macromolecular architectures, such as block copolymers, graft copolymers, and macrocyclic polymers, or for conjugating the polymer to other molecules.
Several methods have been developed for the synthesis of end-functionalized PδVL. One common approach is to use a functional initiator in the ring-opening polymerization (ROP) of δ-valerolactone. For instance, the direct nonenzymatic synthesis of thiol-functionalized PδVL has been achieved using unprotected 2-mercaptoethanol (B42355) as an initiator, promoted by acids like HCl or methanesulfonic acid. tandfonline.com This process follows an activated monomer mechanism and yields polymers with a high degree of thiol-functionalization, although typically with low molecular weights. tandfonline.com Another example involves the use of dihydroxyl-terminated PδVL, which can act as a macroinitiator for the subsequent polymerization of other monomers, such as lactide, to form triblock copolymers. acs.org
A more sophisticated approach involves post-polymerization modification. This is exemplified by the synthesis of telechelic PδVL, which has two different functional groups at its ends. In one study, living ROP of δ-valerolactone was initiated from 6-azide-1-hexanol to produce PδVL with an azide (B81097) group at the α-chain end (N₃−PδVL−OH). acs.org The hydroxyl group at the ω-end was then reacted with 5-hexynoyl chloride to introduce an acetylene (B1199291) functionality, resulting in a heterotelechelic polymer (N₃−PδVL−C≡CH). acs.org This α-azide, ω-acetylene PδVL is a precursor for "click" chemistry, enabling efficient cyclization to form macrocyclic PδVL or conjugation to other molecules. acs.org
Further demonstrating the versatility of end-functionalization, researchers have synthesized triblock copolymers of poly(lactide)-poly(δ-valerolactone)-poly(lactide) (PLA-PδVL-PLA) and subsequently functionalized the chain ends with ureidopyrimidinone (UPy) groups. acs.org This was achieved by reacting the terminal hydroxyl groups of the triblock copolymer with an excess of UPy-NCO. acs.org The UPy groups introduce supramolecular interactions via hydrogen bonding, significantly influencing the material's properties. acs.org Similarly, telechelic PδVL polyols have been reacted with isophorone (B1672270) diisocyanate to create diisocyanate-end-capped macroactivators for anionic polymerization. researchgate.net
Table 1: Molecular Characteristics of Azide-Functionalized Poly(δ-valerolactone) (N₃−PδVL−OH)
| Sample | Mn,NMR ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2600 | 1.08 |
| 2 | 4700 | 1.11 |
| 3 | 9900 | 1.09 |
| This table presents the number-average molecular weight (Mn,NMR) and polydispersity index (PDI) for poly(δ-valerolactone) with an azide group at the α-chain end, synthesized via living ring-opening polymerization. Data sourced from Macromolecules. acs.org |
Thermoplastic Elastomers with Tailorable Properties
Thermoplastic elastomers (TPEs) are a class of polymers that combine the processability of thermoplastics with the elasticity of thermoset rubbers. Poly(δ-valerolactone) and its copolymers are increasingly used as the soft, flexible segment in TPEs due to their low glass transition temperature and biodegradability.
A prominent strategy for creating PδVL-based TPEs is the synthesis of ABA-type triblock copolymers, where 'A' is a hard, crystalline block and 'B' is a soft, amorphous block containing PδVL. A common hard block used is poly(l-lactide) (PLLA). chinesechemsoc.orgsemanticscholar.org The soft segment is often a random copolymer of δ-valerolactone (δVL) and ε-caprolactone (εCL), forming a poly(ε-caprolactone-co-δ-valerolactone) (PCVL) midblock. chinesechemsoc.orgsemanticscholar.orgacs.org The properties of these PLA-PCVL-PLA elastomers can be precisely tailored by adjusting several factors:
Soft Segment Composition: The ratio of εCL to δVL in the PCVL soft block influences ductility and strain-induced crystallization. chinesechemsoc.org
Block Length: The molecular weight of both the hard PLA segments and the soft PCVL segment significantly impacts mechanical performance. chinesechemsoc.orgacs.org
Research has demonstrated the synthesis of supertough TPEs with PLLA hard segments and a PCVL soft segment, achieving remarkable mechanical properties, including high stretchability (up to 2100%) and strong tensile strength (up to 71.5 MPa). chinesechemsoc.orgsemanticscholar.org The block-like, gradient microstructure of the PCVL segment was found to enhance ductility by providing a flexible network while improving tensile strength through strain-induced crystallization. chinesechemsoc.org
Another approach involves copolymerizing δ-valerolactone with trimethylene carbonate (TMC). One-pot synthesis of random poly(TMC-co-δVL) copolymers using a metal-free catalyst has yielded materials that behave as TPEs. nih.gov By simply varying the comonomer ratio, the physicochemical properties can be controlled, with one of the most promising copolymers exhibiting a 2200% increase in elongation at break compared to the PδVL homopolymer. nih.gov
These studies highlight that δ-valerolactone is a valuable component in designing biodegradable TPEs with a wide range of tunable thermal and mechanical properties, making them suitable for various biomedical and engineering applications. chinesechemsoc.orgnih.gov
Table 2: Mechanical Properties of PLLA-PCVL-PLLA Thermoplastic Elastomers with Varying Soft Segment Length
| Sample | ε-CL/δ-VL Molar Ratio | Elongation at Break (%) | Tensile Strength (MPa) | Toughness (MJ/m³) |
| TPE3 | 200:228 | 1552 | 13.6 | 109 |
| TPE4 | 300:342 | 2000 | 33.8 | 296 |
| TPE5 | 400:456 | 2100 | 46.3 | 445 |
| This table shows the effect of increasing the molar ratio (and thus the length) of the poly(ε-caprolactone)-co-poly(δ-valerolactone) (PCVL) soft segment on the mechanical properties of the resulting triblock copolymer TPE. Data sourced from CCS Chemistry. chinesechemsoc.org |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and energetics of molecules. It has been extensively applied to study the ring-opening polymerization (ROP) of δ-valerolactone, offering a molecular-level understanding of this important process.
DFT calculations have been instrumental in elucidating the complex mechanisms of δ-valerolactone polymerization catalyzed by various systems. For instance, in the zwitterionic ring-opening polymerization (ZROP) catalyzed by N-heterocyclic carbenes (NHCs), DFT studies have detailed the key steps. acs.org These calculations show that the polymerization initiates with the nucleophilic attack of the NHC on the δ-valerolactone monomer to form a zwitterionic tetrahedral intermediate. acs.org Subsequent steps involve the ring-opening of this intermediate and propagation to form cyclic poly(valerolactone). acs.org
Furthermore, DFT has been used to compare different potential reaction pathways. In the case of organocatalytic ROP in the presence of an alcohol, two primary mechanisms are often considered: a nucleophilic pathway where the catalyst directly activates the monomer, and a base-catalyzed pathway where the catalyst activates the alcohol initiator. cardiff.ac.uk Computational studies have shown that for catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a donor-acceptor mechanism is preferred for moderately strained lactones such as δ-VL. mdpi.com Similarly, for NHC-catalyzed ROP with an alcohol co-initiator, DFT calculations indicate that the pathway where the NHC acts as a base to activate the alcohol is the lower energy route. cardiff.ac.uk
The cationic ROP of δ-valerolactone derivatives has also been investigated using DFT. For a CO2-based disubstituted δ-valerolactone, DFT calculations, in conjunction with experimental data, confirmed a cationic ROP mechanism. nih.gov In another study on a different disubstituted δ-valerolactone, DFT was used to evidence a carbenium-based CROP mechanism, which results in a cyclic polyester (B1180765). nih.gov
A critical aspect of understanding reaction kinetics is the determination of activation barriers. DFT calculations provide valuable estimates of these energy barriers for different steps in the polymerization process. In the NHC-catalyzed ZROP of δ-valerolactone, DFT calculations revealed that the highest activation barrier is associated with the ring-opening of the initial zwitterionic tetrahedral intermediate. acs.org This high barrier is attributed to the development of a partial positive charge adjacent to the already positively charged NHC moiety, which explains the inefficient initiation of reactive zwitterions. acs.org
For the TBD-catalyzed ROP, the activation energy for the rate-determining step, which is the reaction between TBD and δ-VL, has been reported to be approximately 7.302 kJ mol⁻¹. advanceseng.comrsc.org This relatively low activation energy suggests a facile reaction.
Thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of polymerization, are crucial for understanding the spontaneity of the reaction. For the polymerization of a disubstituted δ-valerolactone, these values were determined to be -25 ± 2 kJ mol⁻¹ and -81 ± 5 J mol⁻¹ K⁻¹, respectively. rsc.org The negative enthalpy change indicates that the polymerization is an exothermic process, driven by the release of ring strain. rsc.org The negative entropy change reflects the loss of translational freedom as monomers are converted into a polymer chain. rsc.org For unsubstituted δ-valerolactone, the standard enthalpy of polymerization from a liquid monomer to a crystalline polymer is -27.4 kJ/mol, and the standard entropy of polymerization is -65.0 J/(mol·K). wiley-vch.de
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|
| δ-Valerolactone (liquid to crystalline) | -27.4 | -65.0 | wiley-vch.de |
| β-acetoxy-δ-methylvalerolactone | -25 ± 2 | -81 ± 5 | rsc.org |
The three-dimensional structure of δ-valerolactone is not static; it exists as an equilibrium of different conformers. Understanding these conformational preferences is important as they can influence the reactivity of the monomer. Molecular mechanics calculations, a computational method that uses classical physics to model molecules, have been employed to study the conformations of δ-valerolactone. researchgate.netacs.org These calculations, specifically using the MM2 force field, predicted the existence of two stable conformers: a half-chair and a boat form. researchgate.net The half-chair conformation was calculated to be more stable by approximately 0.54 kcal/mol. researchgate.net
Experimental studies, including microwave and Raman spectroscopy, have corroborated these computational findings, confirming the presence of two conformers in the gas and liquid phases, with the more stable conformer persisting in the crystalline state. researchgate.net More recent and advanced DFT calculations have further explored the conformational landscape of δ-valerolactone and its derivatives, providing detailed energy profiles for conformational interconversions. nih.gov For δ-valerolactone, two interconverting conformations, the half-chair and the boat form, are identified, with the boat form being present at about 20%. rsc.org The energy difference between the boat and half-chair conformers is calculated to be approximately 0.9 kcal mol⁻¹. rsc.org
| Conformer | Relative Stability (kcal/mol) | Method | Reference |
|---|---|---|---|
| Half-Chair | 0 (More Stable) | MM2 | researchgate.net |
| Boat | 0.54 | MM2 | researchgate.net |
| Half-Chair | 0 (More Stable) | LIS | rsc.org |
| Boat | 0.9 | LIS | rsc.org |
Kinetic Modeling of Polymerization Reactions
Kinetic modeling provides a quantitative description of how the rate of polymerization is influenced by the concentrations of reactants and catalyst. For the ring-opening polymerization of δ-valerolactone, kinetic studies are essential for optimizing reaction conditions and controlling the properties of the resulting polymer.
In the zwitterionic ROP of δ-valerolactone with N-heterocyclic carbenes, kinetic studies have shown that the rate of polymerization is first order with respect to both the monomer ([VL]) and the NHC catalyst ([NHC]). acs.org This indicates that both the monomer and the catalyst are involved in the rate-determining step of the reaction.
For the TBD-catalyzed ROP of δ-valerolactone, kinetic experiments have revealed that the reaction order is close to 1 for the catalyst and close to 0 for the alcohol initiator. rsc.orgresearchgate.net This suggests that the rate-determining step is the activation of the monomer by the catalyst, and the subsequent reaction with the alcohol is fast. rsc.orgresearchgate.net
Differential scanning calorimetry (DSC) has also been utilized as a tool for accelerated kinetic measurements of δ-valerolactone polymerization. acs.org This technique allows for the determination of pseudo-first-order rate constants and activation parameters for the polymerization process. acs.org
Relationship Between Molecular Structure and Polymerizability
The polymerizability of a cyclic monomer like δ-valerolactone is intrinsically linked to its molecular structure, particularly its ring strain. The driving force for the ring-opening polymerization of many cyclic esters is the relief of this strain. wiley-vch.de Quantum mechanical studies have investigated the thermochemistry of the ring-opening reactions of δ-valerolactone and compared it to other lactones, such as γ-butyrolactone, which does not readily polymerize. researchgate.netnih.gov
These studies have shown that while both γ-butyrolactone and δ-valerolactone have significant ring strain, the geometric distortion in the ester group is much less in γ-butyrolactone. researchgate.netnih.gov This difference in the ester group geometry contributes to the lack of polymerizability of γ-butyrolactone under typical conditions. researchgate.netnih.gov Furthermore, the stability of the conformations of the resulting polymer chain also plays a role. Theoretical studies have found that the ring-opening of δ-valerolactone is an exergonic process, favored by the release of ring strain. acs.org
The degree of substitution on the δ-valerolactone ring also affects its polymerizability. Studies on substituted δ-valerolactones have shown that the thermodynamics of polymerization become increasingly exothermic and entropically disfavored with a higher degree of substitution. rsc.org This suggests that increasing substitution leads to greater ring strain. rsc.org
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Controlled Polymerization
The development of new catalytic systems for the ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) is a significant area of research, aiming for greater control over polymer architecture, molecular weight, and dispersity, while often prioritizing metal-free and environmentally benign conditions. Organocatalysis has emerged as a particularly promising field.
Recent research has demonstrated the effectiveness of various organocatalysts. For instance, imidodiphosphorimidate (IDPi) has been shown to be an efficient acid/base bifunctional organocatalyst for the controlled/living ROP of lactones, including δ-valerolactone. researchgate.net This system yields metal-free poly(δ-valerolactone) (PVL) with excellent control over molecular weight and narrow dispersity, even at low catalyst loadings and under mild conditions. researchgate.netresearchgate.net N-heterocyclic carbenes (NHCs) have also been investigated as organocatalysts for δ-VL polymerization. researchgate.netcardiff.ac.uk Computational and experimental studies suggest that in the presence of an alcohol co-initiator, NHCs act as Brønsted bases, activating the alcohol for a nucleophilic attack on the lactone, which is a lower energy pathway than direct nucleophilic attack by the NHC itself. researchgate.netcardiff.ac.uk
Boric acid has been explored as a non-toxic, metal-free catalyst for the bulk ROP of δ-VL. researchgate.netnih.govmdpi.com It can be used with an initiator like benzyl (B1604629) alcohol to produce PVL. researchgate.netnih.gov The mechanism is believed to involve activation of the monomer by the boric acid catalyst. researchgate.net Another highly efficient organocatalyst is 1,5,7-triazabicyclo[4.4.0]decane-5-ene (TBD). x-mol.comchemicalbook.comadvanceseng.com TBD-catalyzed ROP is a robust method for synthesizing aliphatic polyesters and can be implemented in continuous flow reactors to enhance control over the polymerization process. x-mol.comadvanceseng.comresearchgate.net Additionally, dual catalyst systems, such as benzoheterocyclic urea (B33335) combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have shown fast and controlled polymerization of δ-VL. rsc.org
Enzymatic catalysis presents a green alternative to traditional chemical catalysts. A thermophilic esterase from the archaeon Archaeoglobus fulgidus has been successfully used to catalyze the ROP of δ-valerolactone in organic solvents, achieving high monomer conversion and producing metal-free PVL. nih.gov
Table 1: Comparison of Novel Catalytic Systems for δ-Valerolactone Polymerization
| Catalyst System | Type | Key Advantages | Resulting Polymer Characteristics |
| Imidodiphosphorimidate (IDPi) | Organocatalyst (Bifunctional) | Metal-free, high control, mild conditions | Controlled molecular weight, narrow dispersity |
| N-Heterocyclic Carbenes (NHC) | Organocatalyst (Brønsted base) | Metal-free, efficient with co-initiator | Well-defined polyesters |
| Boric Acid | Organocatalyst (Acid) | Non-toxic, metal-free, commercially available | Biodegradable polyesters |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Organocatalyst (Bifunctional) | Highly efficient, suitable for flow chemistry | Narrow molecular weight distribution |
| Benzoheterocyclic urea/MTBD | Organocatalyst (Dual system) | Fast, controlled polymerization | Varying topological structures, narrow molecular weight distributions |
| Thermophilic Esterase | Biocatalyst (Enzyme) | Metal-free, mild reaction conditions | Biocompatible, biodegradable polyesters |
Advanced Characterization Techniques for In-depth Structural Elucidation
A thorough understanding of the molecular structure of poly(δ-valerolactone) is crucial for tailoring its properties for specific applications. Researchers employ a suite of advanced characterization techniques to gain detailed insights into the polymer's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H-NMR, is fundamental for confirming the chemical structure of the resulting polyesters. researchgate.netnih.govmdpi.com It allows for the identification of repeating units and end groups. researchgate.netnih.govmdpi.com For example, in the ¹H-NMR spectrum of PVL, characteristic signals correspond to the protons of the δ-valerolactone repeating unit and the -CH₂OH end group. mdpi.com
Mass Spectrometry (MS) techniques with soft ionization methods, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) , are powerful tools for detailed molecular-level characterization. researchgate.netnih.gov These non-averaging techniques provide information about the structure of individual molecules within a polymer sample, including precise end-group analysis. researchgate.netnih.gov ESI-MS can identify different types of polymer chains, such as those with varying end groups or cyclic oligomers. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) and multistage mass spectrometry (ESI-MSⁿ) can be used to investigate the fragmentation patterns of individual polymer chains, unequivocally establishing their chemical structure. researchgate.netnih.gov
Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution (dispersity, M_w/M_n) of the synthesized polymers. researchgate.netnih.gov
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the thermal properties of PVL and its composites, including the glass transition temperature (T_g) and melting temperature (T_m). nih.govmdpi.com
X-ray Diffraction (XRD) is used to examine the crystalline structure of PVL and its blends. nih.govmdpi.com The XRD pattern of virgin PVL shows characteristic crystalline peaks, revealing its orthorhombic cell structure. mdpi.com
These techniques are often used in combination to provide a comprehensive understanding of the structure-property relationships of poly(δ-valerolactone). researchgate.netnih.govnih.govmdpi.com
Expanding Applications in Biomedical and Industrial Sectors
The unique properties of δ-valerolactone and its polymers, such as biodegradability and biocompatibility, are driving the expansion of their applications in both the biomedical and industrial fields. nih.govnih.govontosight.ai
In the biomedical sector , poly(δ-valerolactone) is a promising material for a variety of applications. chemicalbook.comontosight.aifiveable.me Its hydrophobic nature, good miscibility with other polymers, high crystallinity, low melting point, and low cytotoxicity make it suitable for:
Drug delivery systems : PVL can be used to create controlled-release formulations for therapeutic agents. chemicalbook.comnih.govontosight.aigoogle.com Its copolymers can form micellar delivery systems for hydrophobic drugs. nih.gov
Tissue engineering : PVL scaffolds can be designed to support cell growth and differentiation, promoting the regeneration of damaged tissues. nih.govontosight.aifiveable.me Composites of PVL with materials like β-tricalcium phosphate (B84403) (β-TCP) and titanium dioxide (TiO₂) are being developed for bone tissue engineering. nih.govmdpi.com
Medical devices : The biocompatibility and biodegradability of PVL make it a candidate for use in sutures, implantable devices, and wound dressings. ontosight.ai
In the industrial sector , δ-valerolactone is used as a chemical intermediate. basf.combasf.comnih.govnih.govbasf.com Its applications include:
Coatings and dispersing agents : δ-VL is used in the manufacturing of coatings and dispersing agents. basf.combasf.combasf.com It is often used as a co-monomer with ε-caprolactone to reduce the melting point of the resulting polymer. basf.combasf.comnih.gov
Paint additives : It serves as a paint additive and coating additive. nih.govnih.gov
Pharmaceutical synthesis : DVL is utilized in the synthesis of an acid chloride that serves as a building block for active pharmaceutical ingredients. basf.combasf.com
Sustainable plastics : There is growing interest in using δ-valerolactone for the production of bio-based and biodegradable plastics, with potential applications in food packaging and other consumer products. fiveable.me
The development of functionalized δ-valerolactone compounds and their resulting polyesters aims to enhance properties like hydrophilicity for improved performance in applications such as drug delivery and protein protection. google.com
Sustainable Production and Circular Economy for δ-Valerolactone and its Polymers
The shift towards a circular economy has spurred research into sustainable production routes for δ-valerolactone and the recycling of its polymers.
Sustainable Production: δ-Valerolactone can be derived from renewable biomass resources. researchgate.net For example, it can be synthesized from furfural, which is obtained from lignocellulosic biomass. researchgate.net Another approach involves the catalytic coupling of 1,5-pentanediol (B104693) (1,5-PDO) dehydrogenation and ethyl levulinate (EL) hydrogenation to synchronously produce δ-valerolactone and γ-valerolactone with high yields. rsc.org Research also focuses on developing green and sustainable synthesis routes for poly(δ-valerolactone). This includes using environmentally benign catalysts like boric acid and developing processes that minimize waste and allow for the recycling of solvents and unreacted monomers. mdpi.comx-mol.comrsc.org For instance, using CO₂ as a terminator in TBD-catalyzed ROP of δ-VL, instead of conventional organic acids, simplifies product purification. x-mol.comrsc.org Furthermore, the use of n-hexane as an antisolvent allows for the potential recycling of the toluene (B28343) solvent and residual monomer via distillation. x-mol.comrsc.org
Circular Economy and Recycling: Poly(δ-valerolactone) is a chemically recyclable polymer. osti.govresearchgate.netnih.gov The polymerization of δ-VL is thermodynamically favorable at temperatures below its ceiling temperature (T_c), while depolymerization is favored at temperatures above T_c. nih.gov This characteristic allows for the chemical recycling of PVL back to its monomer.
Recent studies have demonstrated efficient depolymerization processes. For example, a commercial phosphomolybdic acid catalyst can achieve quantitative degradation of PVL to highly pure δ-VL at a relatively low temperature of 100°C. researchgate.net The recovered monomer can then be re-polymerized, and the catalyst can be recycled, demonstrating a closed-loop production process. researchgate.net Other catalyst systems, such as a combination of tin(II) octoate (Sn(Oct)₂), can also facilitate the chemical recycling of PVL. nih.gov The development of bio-based acrylic plastics from α-methylene-δ-valerolactone (MVL), a derivative of δ-VL, also shows promise for enhanced recyclability. osti.gov Techno-economic and life cycle assessments suggest that the production of these polymers could be economically and environmentally competitive with traditional plastics under ambitious recycling scenarios. osti.gov
Q & A
Q. What are the critical safety protocols for handling δ-valerolactone in laboratory settings?
δ-Valerolactone requires strict safety measures due to its classification as a skin/eye irritant (GHS Hazard Code H318). Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and sealed goggles to prevent direct contact .
- Ensure proper ventilation (e.g., fume hoods) to avoid inhalation of vapors .
- Store at recommended conditions (-20°C in airtight containers) to prevent degradation .
- Immediate first-aid protocols: flush eyes with water for 15+ minutes if exposed and seek medical attention .
Q. How can researchers validate the purity of δ-valerolactone in synthetic workflows?
- Analytical Techniques :
- Gas Chromatography (GC) : Quantify impurities using flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX) .
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., δ 4.3–4.5 ppm for lactone protons) .
- Reference Standards : Compare with commercially available high-purity δ-valerolactone (CAS 542-28-9) .
Q. What solvent systems are compatible with δ-valerolactone for reaction optimization?
δ-Valerolactone is miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water. Avoid oxidizing agents (e.g., peroxides, nitric acid) to prevent hazardous reactions . Pre-screen solvents via small-scale stability tests (24–48 hrs at room temperature) to assess compatibility .
Advanced Research Questions
Q. How can contradictory spectroscopic data for δ-valerolactone degradation products be resolved?
- Hypothesis Testing : Compare degradation pathways under controlled conditions (e.g., thermal stress vs. hydrolysis).
- Multi-Method Validation :
- LC-MS/MS : Identify low-concentration byproducts (e.g., open-chain hydroxy acids) .
- FTIR : Track carbonyl group shifts (1700–1750 cm⁻¹) to distinguish lactone ring opening .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outlier signals .
Q. What experimental designs are optimal for studying δ-valerolactone’s thermal stability in polymer applications?
- Controlled Decomposition Studies :
- Use thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min under N₂) to monitor mass loss .
- Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .
Q. How can computational methods predict δ-valerolactone’s reactivity in catalytic ring-opening polymerizations?
- Density Functional Theory (DFT) : Simulate transition states for nucleophilic attack (e.g., by alcohols/amines) using Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) : Model solvent effects (e.g., THF vs. toluene) on reaction kinetics .
- Benchmarking : Validate computational results against experimental Arrhenius plots from GC-MS data .
Methodological Considerations
Q. What strategies mitigate batch-to-batch variability in δ-valerolactone synthesis?
- Process Controls :
- Monitor reaction temperature (±1°C) and moisture levels (<50 ppm) .
- Use inline FTIR to track conversion in real-time .
- Quality Metrics : Enforce ≤0.5% residual monomer via HPLC and ≥99% enantiomeric purity by chiral GC .
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for δ-valerolactone?
- Meta-Analysis : Systematically review existing datasets (e.g., OECD guidelines for acute toxicity) to identify confounding variables (e.g., metabolic pathways) .
- In Silico Toxicology : Use QSAR models (e.g., ECOSAR) to predict ecotoxicological endpoints .
- Dose-Response Studies : Conduct rodent models with controlled exposure levels (0–500 mg/kg) to refine LD50 estimates .
Data Presentation & Reproducibility
Q. What are the best practices for reporting δ-valerolactone characterization data in publications?
- Standardized Formats :
- NMR: Report chemical shifts, multiplicity, and coupling constants (J) for all protons .
- Chromatography: Include retention times, column specifications, and detection limits .
- Supporting Information : Deposit raw spectral data in repositories (e.g., Figshare) with DOI links .
Q. How can researchers ensure reproducibility in δ-valerolactone-based catalysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
